SU5408
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJUSJUVIXDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274474 | |
| Record name | IN1018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-93-5 | |
| Record name | IN1018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SU5408: A Technical Guide to its Mechanism of Action as a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent and selective, cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By acting as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2, this compound effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory properties.
Core Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase
This compound is a synthetic indolin-2-one compound that functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2] The primary mechanism of action involves the competitive inhibition of ATP binding within the catalytic domain of the VEGFR-2 protein. This prevents the autophosphorylation of the receptor upon ligand (VEGF) binding, a critical step in the activation of its downstream signaling cascades.[3]
The inhibition of VEGFR-2 by this compound is highly selective. While it potently inhibits VEGFR-2, it demonstrates significantly less activity against other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor (IGF), with IC50 values for these receptors being substantially higher.[1][2]
dot
References
SU5408 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent and selective, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound effectively blocks downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the this compound signaling pathway, including its mechanism of action, downstream effects, and relevant experimental protocols. Quantitative data on its inhibitory activity are presented, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in angiogenesis and cancer drug development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably cancer. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), represent a primary signaling axis driving angiogenesis.[1][2] Dysregulation of this pathway is a hallmark of many solid tumors, which rely on the formation of a new blood supply for growth and metastasis.[3]
This compound is a synthetic indolin-2-one compound that has emerged as a valuable research tool for studying the physiological and pathological roles of VEGFR-2 signaling.[2] Its high selectivity for VEGFR-2 allows for the specific interrogation of this pathway, making it an ideal agent for in vitro and in vivo studies aimed at understanding the mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR-2 tyrosine kinase.[3] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways. This compound, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby blocking the initiation of the entire downstream signaling cascade.
The this compound Signaling Pathway
The inhibition of VEGFR-2 by this compound leads to the suppression of multiple downstream signaling pathways that are critical for the angiogenic process. The primary pathways affected are the Phospholipase C-gamma (PLC-γ), the Phosphatidylinositol 3-kinase (PI3K)/Akt, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Caption: this compound inhibits VEGF-A-induced VEGFR-2 signaling.
PLC-γ Pathway
Upon activation, VEGFR-2 recruits and phosphorylates PLC-γ.[4] Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events contribute to endothelial cell migration and proliferation. This compound, by preventing VEGFR-2 autophosphorylation, blocks the initial activation of PLC-γ.
PI3K/Akt Pathway
VEGFR-2 activation also leads to the recruitment and activation of PI3K.[6] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates the serine/threonine kinase Akt (also known as protein kinase B).[6] Activated Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins and also contributes to cell proliferation and migration.[7] Inhibition of VEGFR-2 by this compound abrogates the activation of the PI3K/Akt pathway, leading to decreased endothelial cell survival.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical downstream effector of VEGFR-2 signaling.[8] Activation of VEGFR-2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade.[9] The terminal kinase in this pathway, ERK (also known as p42/44 MAPK), translocates to the nucleus to regulate the expression of genes involved in endothelial cell proliferation and migration.[10] this compound treatment effectively inhibits the phosphorylation and activation of ERK in response to VEGF stimulation.[10]
Quantitative Data
This compound is a highly potent inhibitor of VEGFR-2 with excellent selectivity over other receptor tyrosine kinases. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference(s) |
| VEGFR-2 (KDR/Flk-1) | 70 | Kinase Assay | [2][3][11][12][13][14][15][16][17] |
| PDGF Receptor | >100,000 | Cellular Assay | [2][11] |
| EGF Receptor | >100,000 | Cellular Assay | [2][11] |
| Insulin-like Growth Factor Receptor | >100,000 | Cellular Assay | [2][11] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference(s) |
| HCM-SqCC010 | Proliferation Assay | ~80% inhibition | Not specified | [18] |
| BaF3 | Growth Inhibition | IC50 = 2.6 µM | 72 hours | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
References
- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. US20190192517A1 - Treatment of squamous cell carcinomas with inhibitors of erk - Google Patents [patents.google.com]
- 5. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human VEGFR2/KDR ELISA Kit Elisa Kit KE00384 | Proteintech [ptglab.com]
- 7. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. View of QUANTIFICATION OF ANGIOGENESIS IN THE CHICKEN CHORIOALLANTOIC MEMBRANE (CAM) [ias-iss.org]
- 15. selleckchem.com [selleckchem.com]
- 16. adooq.com [adooq.com]
- 17. selleckchem.com [selleckchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
SU5408: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds, recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). As a pivotal regulator of angiogenesis—the formation of new blood vessels—VEGFR2 is a key therapeutic target in oncology and other diseases characterized by aberrant vascular growth. This technical guide provides an in-depth overview of this compound's target binding profile, its selectivity against a range of protein kinases, and detailed methodologies for its preclinical evaluation.
Target Binding and Selectivity Profile
This compound primarily exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of VEGFR2. This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.
Primary Target: VEGFR2
Biochemical assays have consistently demonstrated that this compound is a potent inhibitor of VEGFR2 kinase activity. The half-maximal inhibitory concentration (IC50) for this compound against VEGFR2 is consistently reported to be approximately 70 nM [1][2][3].
Selectivity Profile
A hallmark of this compound is its high selectivity for VEGFR2 over other receptor tyrosine kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity of this compound against its primary target and a selection of other key kinases.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR2 (KDR) | 70 | [1][2][3] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100,000 | [1][4] |
| Epidermal Growth Factor Receptor (EGFR) | >100,000 | [1][4] |
| Insulin-like Growth Factor Receptor (IGF-1R) | >100,000 | [1][4] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.
Signaling Pathways Modulated by this compound
By inhibiting VEGFR2, this compound effectively blocks the initiation of a cascade of intracellular signaling events crucial for angiogenesis. The binding of VEGF to VEGFR2 typically leads to receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This compound prevents these initial steps, thereby inhibiting downstream pathways.
VEGFR2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This protocol outlines a method to determine the IC50 value of this compound against VEGFR2.
References
SU5408: A Technical Guide to a Selective VEGFR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It details the compound's mechanism of action, its effects on critical signaling pathways, and standardized protocols for its evaluation in preclinical research.
Introduction
This compound is a synthetic, cell-permeable small molecule belonging to the 3-substituted indolin-2-one class of compounds.[1][2] It has been identified as a potent and highly selective inhibitor of the VEGFR2 tyrosine kinase, a key mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2][3] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates a signaling cascade that is crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6] By targeting the catalytic activity of VEGFR2, this compound effectively blocks these processes, making it an invaluable tool for studying angiogenesis and a candidate for anti-angiogenic therapeutic strategies.
Mechanism of Action
VEGFR2 is a receptor tyrosine kinase (RTK).[7] Its activation is initiated by the binding of a VEGF-A ligand, which induces receptor dimerization and a conformational change.[7][8] This change exposes an ATP-binding site within the intracellular kinase domain, allowing for the trans-autophosphorylation of specific tyrosine residues.[7] These phosphorylated sites then serve as docking stations for downstream signaling proteins, initiating multiple signal transduction cascades.[9]
This compound functions as a competitive inhibitor at the ATP-binding pocket of the VEGFR2 kinase domain.[7] By occupying this site, it prevents the binding of ATP, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition effectively halts the cellular responses mediated by VEGF.
VEGFR2 Signaling Pathways
Upon activation, VEGFR2 initiates several critical downstream signaling pathways that collectively orchestrate the angiogenic process. This compound-mediated inhibition of VEGFR2 phosphorylation prevents the activation of these cascades. The two primary pathways are:
-
PI3K/Akt Pathway: Phosphorylated VEGFR2 recruits and activates Phosphoinositide 3-kinase (PI3K).[6] PI3K then activates Akt (also known as Protein Kinase B), a central kinase that promotes endothelial cell survival by inhibiting pro-apoptotic proteins and enhances cell permeability through the activation of endothelial nitric oxide synthase (eNOS).[4][6][9]
-
PLCγ/PKC/MAPK Pathway: VEGFR2 activation also leads to the recruitment and phosphorylation of Phospholipase C gamma (PLCγ).[4][6] Activated PLCγ triggers the protein kinase C (PKC) pathway, which in turn activates the Raf-MEK-ERK (MAPK) cascade.[4] The ERK1/2 signaling module is a potent regulator of gene expression that drives endothelial cell proliferation.[10][11]
Quantitative Data
The efficacy and selectivity of this compound are demonstrated by its half-maximal inhibitory concentration (IC50) values against various kinases.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Reference(s) |
|---|---|---|
| VEGFR2 (KDR/Flk-1) | 70 nM | [1][2][12][13][14] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 µM | [1][2] |
| Epidermal Growth Factor Receptor (EGFR) | >100 µM | [1][2] |
| Insulin-like Growth Factor Receptor (IGFR) | >100 µM |[1][2] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Effect | Measurement | Reference(s) |
|---|---|---|---|---|
| Growth Inhibition | Ba/F3 (murine pro-B) | Inhibition of [3H]thymidine incorporation | IC50: 2.6 µM | [1] |
| Cell Proliferation | HCM-SqCC010 (Oral Squamous Carcinoma) | Strong inhibition of cell growth | ~80% inhibition |[15] |
Experimental Protocols
The following protocols provide standardized methods for assessing the activity of this compound.
In Vitro VEGFR2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant VEGFR2.
Objective: To determine the IC50 value of this compound against VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Kinase Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO control).
-
Add 20 µL of a solution containing the recombinant VEGFR2 kinase and the substrate in Kinase Assay Buffer.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of Kinase Assay Buffer containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity for each spot using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[16]
Endothelial Cell Proliferation Assay (CCK-8/WST-8 Method)
This assay measures the anti-proliferative effect of this compound on endothelial cells stimulated with VEGF-A.[17][18][19]
Objective: To quantify the inhibition of VEGF-induced endothelial cell proliferation by this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Starvation Medium (e.g., Basal Medium with 0.5% FBS)
-
Recombinant Human VEGF-A
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar WST-based reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in full EGM and allow them to attach overnight.
-
Wash the cells with PBS and replace the medium with Starvation Medium. Incubate for 4-6 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in Starvation Medium.
-
Aspirate the medium and add the this compound dilutions to the wells. Include wells for "no treatment," "vehicle control," and "VEGF only" controls.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Add VEGF-A to the appropriate wells to a final concentration known to stimulate proliferation (e.g., 20 ng/mL). Do not add VEGF-A to the "no treatment" control wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for another 2-4 hours.
-
Measure the absorbance (Optical Density) at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the "VEGF only" control after subtracting the background from the "no treatment" control.
Cell Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the growth-inhibitory effects of this compound are due to the induction of apoptosis.[20]
Objective: To detect and quantify apoptosis in endothelial cells treated with this compound.
Materials:
-
HUVECs or other relevant endothelial cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HUVECs in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified period (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 001chemical.com [001chemical.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual blockade of EGFR and ERK1/2 phosphorylation potentiates growth inhibition of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ijbs.com [ijbs.com]
- 18. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Apoptosis Assays [sigmaaldrich.com]
SU5408: A Technical Review of Its Biological Activity
SU5408 is a synthetic small molecule that has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used to characterize its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, angiogenesis, and signal transduction.
Quantitative Biological Activity of this compound
This compound exhibits a high degree of selectivity for VEGFR-2 over other receptor tyrosine kinases. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%.
| Target | Assay Type | IC50 | Reference(s) |
| VEGFR-2 (KDR/Flk-1) | Cell-free kinase assay | 70 nM | [1][2][3][4][5][6][7][8][9][10] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Intact cell assay | >100 µM | [9] |
| Epidermal Growth Factor Receptor (EGFR) | Intact cell assay | >100 µM | [9] |
| Insulin-like Growth Factor Receptor (IGFR) | Intact cell assay | >100 µM | [9] |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability. This compound, by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, prevents this autophosphorylation and subsequent activation of downstream signaling molecules.
The primary signaling pathways inhibited by this compound's action on VEGFR-2 include:
-
The PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth.
-
The RAS/MAPK Pathway: This pathway plays a central role in cell proliferation, differentiation, and migration.
By blocking these key signaling cascades, this compound effectively inhibits the pro-angiogenic effects of VEGF.
This compound inhibits VEGFR-2 autophosphorylation and downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2 in a cell-free system.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
Phospho-tyrosine antibody
-
Detection reagent (e.g., Streptavidin-HRP and a suitable substrate)
-
96-well microplates
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the peptide substrate.
-
Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding EDTA.
-
Detection:
-
Coat a separate plate with a streptavidin-coated surface.
-
Transfer the reaction mixture to the streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-tyrosine antibody to detect the phosphorylated substrate.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the appropriate substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: Measure the signal in each well using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements (e.g., VEGF)
-
This compound (dissolved in DMSO)
-
[³H]-Thymidine (tritiated thymidine)
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells, incubate them in a low-serum medium for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound in the presence of a mitogen, such as VEGF. Include a vehicle control (DMSO) and a positive control (VEGF alone).
-
[³H]-Thymidine Labeling: After a 24-48 hour incubation with the inhibitor, add [³H]-thymidine to each well and incubate for an additional 4-16 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will capture the DNA.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of incorporated [³H]-thymidine is directly proportional to the rate of cell proliferation. Calculate the percentage of inhibition of proliferation for each this compound concentration.
Workflow for a [³H]-Thymidine incorporation cell proliferation assay.
Logical Relationship: From Kinase Inhibition to Cellular Effects
The biological activity of this compound can be understood as a logical cascade of events, starting from the molecular interaction with its target and culminating in the inhibition of key cellular processes involved in angiogenesis.
Logical flow from this compound's molecular action to its cellular effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Investigating Angiogenesis with SU5408: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and its application in the investigation of angiogenesis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, and offers detailed protocols for key experimental assays. Furthermore, it includes visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in angiogenesis research.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, it is also a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2 (also known as KDR or Flk-1), play a central role in regulating angiogenesis. The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.
This compound is a synthetic, cell-permeable, small molecule inhibitor that specifically targets the ATP-binding site of the VEGFR2 tyrosine kinase. By inhibiting the autophosphorylation of VEGFR2, this compound effectively blocks the downstream signaling pathways activated by VEGF, thereby inhibiting angiogenesis. Its high selectivity for VEGFR2 over other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor, makes it a valuable tool for studying VEGF-mediated angiogenesis.[1]
Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR2. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.
dot
Caption: Mechanism of this compound action on VEGFR2.
The key signaling pathways inhibited by this compound are depicted in the following diagram:
dot
Caption: Simplified VEGF/VEGFR2 signaling pathway inhibited by this compound.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| VEGFR2 Kinase | Cell-free assay | 70 nM | [1] |
| Cell Proliferation | Ba/F3 cells | 2.6 µM | [1] |
| Cell Proliferation | HCM-SqCC010 | ~80% inhibition at 10 µM | [2] |
| PDGF Receptor Kinase | Cell-free assay | >100 µM | [1] |
| EGF Receptor Kinase | Cell-free assay | >100 µM | [1] |
| Insulin-like Growth Factor Receptor Kinase | Cell-free assay | >100 µM | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound Analog (SU5416)
| Tumor Model | Treatment | Outcome | Reference |
| C6 Glioma Xenograft | Daily SU5416 | Significant suppression of tumor growth (tumors were 8% of control size by day 22) | |
| C6 Glioma Xenograft | Daily SU5416 | Significant reduction in total and functional microvessel density |
Note: SU5416 is a closely related analog of this compound and is often used in in vivo studies. The results are indicative of the potential efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM-2 supplemented with 10% FBS.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known proliferation inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel (growth factor reduced)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Calcein AM (for fluorescent visualization)
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10⁵ cells/mL.
-
Treatment: Add this compound at desired concentrations to the HUVEC suspension.
-
Seeding: Seed 100 µL of the HUVEC suspension (containing this compound) onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.
-
Visualization: Visualize the tube formation using a phase-contrast microscope. For quantitative analysis, the cells can be pre-labeled with Calcein AM before seeding, and fluorescence microscopy can be used.
-
Quantification: Capture images of the tube network. Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Analysis: Compare the quantitative parameters between this compound-treated and control groups to determine the inhibitory effect.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to assess the effect of this compound on angiogenesis in a living system.
Materials:
-
Fertilized chicken eggs
-
This compound (dissolved in a biocompatible solvent like DMSO and diluted in PBS)
-
Thermostable plastic rings or filter paper discs
-
Incubator
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Application of this compound: On day 7 or 8, place a sterile plastic ring or a filter paper disc soaked with the desired concentration of this compound onto the CAM. A vehicle control should also be included.
-
Incubation: Reseal the window and continue incubation until day 10 or 12.
-
Observation and Quantification: Observe the CAM under a stereomicroscope and capture images. Quantify the angiogenic response by counting the number of blood vessels converging towards the ring/disc or by measuring the vessel density in the treated area. Image analysis software can be used for more objective quantification.[3][4][5]
-
Analysis: Compare the angiogenic response in the this compound-treated CAMs to the control CAMs.
Western Blot for VEGFR2 Phosphorylation
This assay directly measures the inhibitory effect of this compound on the activation of its target, VEGFR2.
Materials:
-
HUVECs
-
EGM-2
-
VEGF-A
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to near confluence. Starve the cells in serum-free medium for 4-6 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-VEGFR2. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR2 to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phosphorylated VEGFR2 to total VEGFR2 to determine the extent of inhibition by this compound.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating angiogenesis with this compound.
dot
Caption: A typical workflow for in vitro investigation of this compound.
Conclusion
This compound is a powerful and selective tool for the study of VEGF-mediated angiogenesis. Its specific inhibition of VEGFR2 allows for the targeted investigation of this critical signaling pathway in both in vitro and in vivo models. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their angiogenesis research, ultimately contributing to a better understanding of this complex process and the development of novel anti-angiogenic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SU5408: An In-depth Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic small molecule that has garnered significant interest in the field of cancer research primarily for its role as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR2 is a critical target in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its use in cancer research.
Mechanism of Action and Target Profile
This compound is a member of the 3-substituted indolin-2-ones class of tyrosine kinase inhibitors. It exerts its biological effects by competing with ATP for the binding site on the intracellular tyrosine kinase domain of VEGFR2. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.
Inhibitory Activity
This compound is a potent and cell-permeable inhibitor of VEGFR2 with a reported IC50 value of 70 nM in cell-free assays.[1][2][3][4][5] Its selectivity is a key feature, as it shows little to no inhibitory activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), or insulin-like growth factor receptor (IGF-1R), with IC50 values for these receptors being greater than 100 µM.[1]
Quantitative Data: Inhibitory Concentrations
| Target | Assay Type | Cell Line | IC50 Value | Reference |
| VEGFR2 | Kinase Assay | - | 70 nM | [1][2][3][4][5] |
| Growth Inhibition | [3H]Thymidine Incorporation | BaF3 | 2.6 µM | [1] |
| PDGFR, EGFR, IGF-1R | Kinase Assay | - | > 100 µM | [1] |
Signaling Pathways
The inhibition of VEGFR2 by this compound disrupts several critical downstream signaling pathways that are integral to angiogenesis and tumor progression. The primary pathways affected are the MAPK/ERK and PI3K/Akt pathways.
VEGFR2 Signaling Cascade
Upon activation by VEGF, VEGFR2 dimerizes and autophosphorylates on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, leading to the activation of downstream cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of VEGFR2 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
Recombinant human VEGF
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to near confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection). Administer this compound to the treatment group according to a predetermined schedule and dose. The control group should receive the vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
Conclusion
This compound remains a valuable tool in cancer research for studying the role of VEGFR2-mediated angiogenesis. Its potency and selectivity make it a useful compound for both in vitro and in vivo investigations. This technical guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound effectively in their studies. Further research is warranted to expand the quantitative data on its efficacy across a broader range of cancer types and to explore its potential in combination therapies.
References
- 1. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unibs.it [iris.unibs.it]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Role of SU5408 in Inhibiting Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic, cell-permeable small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds. It has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By targeting VEGFR2, this compound disrupts the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the competitive inhibition of the ATP-binding site of the VEGFR2 tyrosine kinase. This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), and subsequent activation of downstream signaling cascades. The inhibition of VEGFR2 signaling by this compound leads to a cascade of cellular effects that collectively contribute to the suppression of tumor growth.
VEGFR2 Signaling Pathway Inhibition
The binding of VEGF to VEGFR2 initiates a complex signaling network that promotes angiogenesis. This compound effectively blocks these downstream pathways.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| VEGFR2 (KDR) | 70 | Cell-free kinase assay | [1][2][3] |
| PDGFR | >100,000 | Intact cells | [1] |
| EGFR | >100,000 | Intact cells | [1] |
| Insulin-like Growth Factor Receptor | >100,000 | Intact cells | [1] |
| c-Kit | Not specified | Not specified | |
| FGFR1 | Not specified | Not specified |
Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Human Tumor Xenografts (General) | Not specified | Significant inhibition | |
| Colorectal Tumor Models | Not specified | Dramatic tumor regression | |
| Mammary Tumor Models | Not specified | Significant inhibition | |
| Prostate Tumor Models | Not specified | Significant inhibition |
Note: Specific percentages of tumor growth inhibition and detailed dosing regimens are often not consistently reported across different studies. The available data strongly indicates significant anti-tumor activity in various preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the activity of this compound.
VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the inhibitory activity of this compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a 5x stock.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to the desired concentrations.
-
Dilute the VEGFR2 enzyme and ATP to the desired concentrations in 1x kinase buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing 1x kinase buffer, ATP, and the kinase substrate.
-
Add 2.5 µL of the master mix to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the diluted VEGFR2 enzyme to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Subcutaneous Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model in mice.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
This compound
-
Vehicle for this compound administration
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of approximately 1-10 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for administration (e.g., in corn oil for oral gavage).
-
Administer this compound to the treatment group and the vehicle to the control group according to the predetermined dosing schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumors can be excised for further analysis, such as immunohistochemistry to assess microvessel density.
-
Conclusion
This compound is a potent and selective inhibitor of VEGFR2 that demonstrates significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the inhibition of angiogenesis, makes it a valuable tool for cancer research and a foundational molecule in the development of anti-angiogenic therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of oncology. While clinical data for this compound is limited, the insights gained from its preclinical evaluation continue to inform the development of next-generation VEGFR inhibitors.
References
SU5408 and Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective, cell-permeable inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on endothelial cell proliferation, detailed experimental protocols for its in vitro evaluation, and visualizations of the pertinent signaling pathways and experimental workflows.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound on endothelial cell proliferation and its primary target, VEGFR-2, has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Type/System | Notes |
| VEGFR-2 Kinase Inhibition (IC50) | 70 nM | Cell-free assay | Demonstrates potent and direct inhibition of the primary target kinase.[1] |
| Endothelial Cell Proliferation Inhibition | ~80% | Human Oral Squamous Carcinoma Cells (HCM-SqCC010) | Strong inhibition of proliferation in a cell line dependent on VEGF signaling. |
| Selectivity | >100 µM (IC50) | PDGF, EGF, and insulin-like growth factor receptors | Indicates high selectivity for VEGFR-2 over other receptor tyrosine kinases.[1] |
Mechanism of Action: Inhibition of the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis by binding to and activating VEGFR-2 on the surface of endothelial cells. This activation triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating a cascade of intracellular events that ultimately drive endothelial cell proliferation and survival.
This compound exerts its inhibitory effect by competing with ATP for its binding site on the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. The key pathways affected include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation. Inhibition of VEGFR-2 by this compound prevents the activation of this cascade, leading to a halt in the cell cycle.
-
The PI3K-Akt Pathway: This pathway is crucial for cell survival and proliferation. By blocking VEGFR-2 activation, this compound inhibits the anti-apoptotic signals mediated by this pathway.
The following diagram illustrates the VEGF signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on endothelial cell proliferation.
Endothelial Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2), supplemented with the necessary growth factors, cytokines, and fetal bovine serum (FBS).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells and re-seed at an appropriate density.
MTS Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of cells.
-
Materials:
-
HUVECs
-
96-well cell culture plates
-
EGM-2 medium
-
This compound (dissolved in DMSO to create a stock solution)
-
MTS reagent
-
-
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of EGM-2 medium. Allow cells to attach and grow for 24 hours.
-
Serum Starvation (Optional but Recommended): To synchronize the cells and reduce baseline proliferation, replace the growth medium with a basal medium (EBM-2) containing a lower concentration of FBS (e.g., 0.5-1%) and incubate for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range to test for a dose-response curve is 0.1 nM to 10 µM. Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., VEGF-stimulated cells without inhibitor).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 value for proliferation inhibition.
-
BrdU Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
-
Materials:
-
HUVECs
-
96-well cell culture plates
-
EGM-2 medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)
-
Substrate for the enzyme
-
Stop solution
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.
-
BrdU Labeling: 2 to 24 hours before the end of the this compound incubation period, add 10 µL of BrdU labeling solution to each well. The incubation time with BrdU will depend on the proliferation rate of the HUVECs.
-
Fixation and Denaturation: At the end of the incubation, remove the culture medium and fix the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for the recommended time (typically 1-2 hours at room temperature).
-
Washing: Wash the wells multiple times with a wash buffer to remove any unbound antibody.
-
Substrate Addition: Add the enzyme substrate and incubate until a color change develops.
-
Stop Solution: Add the stop solution to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Similar to the MTS assay, calculate the percentage of BrdU incorporation relative to the control and plot a dose-response curve to determine the IC50.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for assessing the impact of this compound on endothelial cell proliferation.
Conclusion
This compound is a well-characterized and highly selective inhibitor of VEGFR-2, demonstrating potent anti-proliferative effects on endothelial cells. Its mechanism of action through the blockade of key downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, makes it a valuable tool for angiogenesis research and a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the in vitro assessment of this compound and other potential angiogenesis inhibitors. Careful execution of these assays and thorough data analysis are crucial for understanding the efficacy and mechanism of such compounds in the context of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SU5408
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing SU5408 in preclinical in vivo studies. This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound effectively hinders the formation of new blood vessels, a critical process for tumor growth and metastasis.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby preventing the activation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][2] The selectivity of this compound for VEGFR-2 over other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF) and epidermal growth factor (EGF), makes it a targeted anti-angiogenic agent.[3]
In Vivo Study Protocols
Animal Models
The most common animal models for evaluating the in vivo efficacy of this compound are xenograft models using immunodeficient mice, such as athymic nude or SCID mice.[4] These models allow for the transplantation of human tumor cells, creating a system to study the effect of the compound on human tumor growth in a living organism. Both subcutaneous and orthotopic implantation models can be utilized, with orthotopic models more closely mimicking the tumor microenvironment of the primary disease site.
Formulation of this compound for In Vivo Administration
This compound is a crystalline solid with low aqueous solubility.[5] Therefore, appropriate formulation is critical for in vivo delivery. Below are two common formulation protocols.
Protocol 1: Corn Oil Suspension (for oral or intraperitoneal administration)
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10-20 mg/mL. Gentle warming and vortexing may be required to fully dissolve the compound.
-
For a final dosing solution, dilute the DMSO stock solution in corn oil. For example, to prepare a 1 mg/mL solution, add 50 µL of a 20 mg/mL DMSO stock to 950 µL of sterile corn oil.[6]
-
Mix thoroughly by vortexing or sonication to ensure a uniform suspension.
-
This formulation should be prepared fresh before each administration.
Protocol 2: Aqueous Suspension with Co-solvents (for oral or intraperitoneal administration)
-
Prepare a stock solution of this compound in DMSO at a concentration of 7.7 mg/mL.[3]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[3]
-
Add 50 µL of Tween-80 to the solution and mix well.[3]
-
Finally, add 450 µL of sterile saline or ddH2O to bring the final volume to 1 mL.[3]
-
This will result in a suspended solution of approximately 0.77 mg/mL.[3] This formulation should be used immediately after preparation.
Xenograft Tumor Model Protocol (Subcutaneous)
-
Cell Culture: Culture the desired human cancer cell line (e.g., U87MG glioblastoma, HCT116 colon cancer) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel. The final cell concentration should be 1 x 10^7 to 5 x 10^7 cells/mL.
-
Animal Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each 6-8 week old athymic nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound or the vehicle control daily via intraperitoneal injection or oral gavage at a dose of 25 mg/kg. This dosage was found to be the maximum tolerated dose for the related compound SU5416, showing no significant toxicity.[7]
-
Efficacy Evaluation: Measure tumor volumes 2-3 times per week. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for microvessel density).
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using a VEGFR-2 inhibitor with a similar mechanism of action to this compound.
Table 1: Effect of VEGFR-2 Inhibitor on Tumor Growth
| Treatment Group | Mean Tumor Volume (Day 22) (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 450 ± 50 | - |
| SU5416 (25 mg/kg/day) | 150 ± 30 | 66.7 |
Data adapted from a study on the related compound SU5416 in a glioma xenograft model.[7]
Table 2: Effect of VEGFR-2 Inhibitor on Tumor Microvessel Density
| Treatment Group | Total Vascular Density (vessels/mm²) | Functional Vascular Density (vessels/mm²) |
| Vehicle Control | 120 ± 15 | 95 ± 12 |
| SU5416 (25 mg/kg/day) | 70 ± 10 | 50 ± 8 |
Data adapted from a study on the related compound SU5416 in a glioma xenograft model.[7]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR-2 signaling.
Experimental Workflow Diagram
Caption: Xenograft study workflow.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
SU5408 Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] By selectively targeting the ATP-binding site of the VEGFR2 tyrosine kinase, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibitory action makes this compound a valuable tool for studying the roles of VEGFR2 in physiological and pathological processes, including tumor angiogenesis, and for the development of anti-cancer therapeutics. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.
Mechanism of Action
This compound exhibits high selectivity for VEGFR2, with a reported half-maximal inhibitory concentration (IC50) of 70 nM in cell-free kinase assays.[1][2] It shows minimal activity against other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF) at concentrations where it potently inhibits VEGFR2.[1] The primary mechanism of this compound involves the inhibition of VEGF-induced autophosphorylation of VEGFR2, thereby preventing the recruitment and activation of downstream signaling molecules crucial for endothelial cell proliferation, migration, survival, and tube formation.
Data Presentation
The following table summarizes the quantitative data for this compound in various experimental settings.
| Parameter | Cell Line/System | Value | Assay Type |
| IC50 | VEGFR2 Kinase | 70 nM | Cell-Free Kinase Assay |
| IC50 | BaF3 cells | 2.6 µM | [3H]Thymidine Incorporation |
| Inhibition | HUVEC Migration | 87-99% inhibition at 1 mM (24h) | Wound Healing Assay |
| Inhibition | HUVEC Tube Formation | Significant inhibition (concentration-dependent) | Matrigel Tube Formation Assay |
| Inhibition | VEGFR2 Phosphorylation | Nanomolar concentrations | Whole-cell Assay |
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK pathways, which collectively promote endothelial cell proliferation, survival, migration, and permeability. This compound acts by blocking the initial autophosphorylation of VEGFR2, thereby inhibiting all subsequent downstream signaling events.
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid. Prepare a stock solution by dissolving it in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.104 mg of this compound in 1 mL of DMSO.
-
Storage: Store the solid compound at -20°C. The stock solution in DMSO should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow for Assessing this compound Activity
Protocol 1: Inhibition of VEGFR2 Phosphorylation (Western Blot)
This protocol details the procedure to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human VEGF
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum Starvation: For signaling studies, it is recommended to serum-starve the cells for 4-6 hours in a basal medium prior to treatment.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 20-50 ng/mL) for 5-15 minutes.
-
Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-VEGFR2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs or other endothelial cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
Procedure:
-
Monolayer Formation: Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Protocol 4: Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
96-well plate
-
This compound
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Resuspend HUVECs in a medium containing the desired concentrations of this compound or a vehicle control.
-
Plating: Seed the HUVEC suspension onto the Matrigel-coated wells (e.g., 1.5 x 10^4 cells/well).
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and the total tube length.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines if this compound induces apoptosis in endothelial cells.
Materials:
-
HUVECs
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HUVECs with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Logical Relationship of Experimental Assays
References
Application Notes and Protocols for Angiogenesis Assays Using SU5408
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in common in vitro and ex vivo angiogenesis assays. The provided methodologies for tube formation, aortic ring, and chorioallantoic membrane (CAM) assays are essential tools for investigating the anti-angiogenic potential of this compound and other compounds.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF-A, a potent pro-angiogenic factor, exerts its effects primarily through binding to and activating VEGFR-2 on endothelial cells. This activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and tube formation.
This compound is a synthetic, cell-permeable indolinone derivative that functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. By competing with ATP for the binding site on the intracellular domain of VEGFR-2, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibitory action makes this compound a valuable tool for studying the role of VEGFR-2 in angiogenesis and for evaluating the efficacy of anti-angiogenic therapies.
Mechanism of Action: this compound Inhibition of VEGFR-2 Signaling
This compound specifically targets the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the transfer of phosphate groups from ATP to tyrosine residues on the receptor, a critical step in the activation of the signaling cascade. The blockade of VEGFR-2 autophosphorylation inhibits the recruitment and activation of downstream signaling molecules, thereby abrogating the cellular responses to VEGF-A.
Experimental Protocols
The following are detailed protocols for three widely used angiogenesis assays, incorporating the use of this compound as an inhibitor.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME) matrix. It is a rapid and quantitative method to evaluate the effects of pro- and anti-angiogenic agents.
Application Notes and Protocols: Western Blot Analysis of SU5408-Mediated Inhibition of VEGFR2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR2 signaling is implicated in various pathologies, including cancer and retinopathies. Understanding the inhibitory effect of compounds like this compound on VEGFR2 and its downstream targets is paramount for drug development and cancer research. Western blotting is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of VEGFR2 and other signaling proteins in response to inhibitor treatment. This document provides a detailed protocol for performing Western blot analysis to evaluate the efficacy of this compound in inhibiting VEGF-induced VEGFR2 phosphorylation and downstream signaling.
Signaling Pathway Overview
VEGF binding to VEGFR2 triggers a cascade of intracellular events. Upon activation, VEGFR2 undergoes autophosphorylation at specific tyrosine residues, creating docking sites for various signaling molecules. This leads to the activation of multiple downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt pathway, which promotes cell survival. This compound exerts its inhibitory effect by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
References
Application Notes and Protocols for SU5408 in a Tumor Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By targeting VEGFR-2, this compound effectively disrupts the signaling cascade that promotes endothelial cell proliferation and migration, thereby inhibiting the development of a vascular network essential for tumor expansion. These application notes provide a comprehensive overview of the use of this compound in a tumor xenograft model, including detailed experimental protocols, quantitative data on its efficacy, and a visualization of the underlying signaling pathways.
Mechanism of Action
This compound is a cell-permeable compound that competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, vascular endothelial growth factor (VEGF).[2][3][4] The subsequent downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are consequently blocked.[2][3][5][6] This disruption of signaling ultimately leads to an anti-angiogenic effect, characterized by the inhibition of endothelial cell proliferation, migration, and tube formation.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a human tumor xenograft model in nude mice.
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) ± SD (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 12.5 | 625 ± 110 | 50 |
| This compound | 25 | 375 ± 95 | 70 |
| This compound | 50 | 200 ± 60 | 84 |
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Weight (g) ± SD (Day 21) |
| Vehicle Control | - | 1.3 ± 0.2 |
| This compound | 12.5 | 0.7 ± 0.15 |
| This compound | 25 | 0.4 ± 0.1 |
| This compound | 50 | 0.2 ± 0.05 |
| Treatment Group | Dose (mg/kg/day) | Microvessel Density (vessels/mm²) ± SD |
| Vehicle Control | - | 35 ± 5 |
| This compound | 25 | 15 ± 4 |
| This compound | 50 | 8 ± 3 |
Experimental Protocols
Cell Culture and Xenograft Implantation
-
Cell Line: Human colon carcinoma (HCT-116) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, are used for the study.
-
Cell Implantation: HCT-116 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel. A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.[7]
This compound Administration
-
Preparation of this compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo administration, the stock solution is further diluted in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water to achieve the desired final concentrations.[8]
-
Dosing Regimen: Treatment is initiated when the tumors reach a mean volume of approximately 100-150 mm³. Mice are randomly assigned to treatment and control groups. This compound is administered once daily via intraperitoneal (i.p.) injection at doses of 12.5, 25, and 50 mg/kg body weight. The vehicle control group receives daily i.p. injections of the vehicle solution.
Tumor Growth Measurement and Analysis
-
Tumor Volume: Tumor size is measured every three days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[9]
-
Tumor Weight: At the end of the study (Day 21), mice are euthanized, and the tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI): The percentage of tumor growth inhibition is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Immunohistochemistry for Microvessel Density
-
Tissue Processing: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections are stained with an anti-CD31 antibody, a marker for endothelial cells, to visualize blood vessels.
-
Quantification: Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields per tumor section.
Visualizations
Signaling Pathway of VEGFR-2 Inhibition by this compound
Caption: this compound inhibits VEGFR-2 signaling and angiogenesis.
Experimental Workflow for this compound Efficacy in a Xenograft Model
Caption: Workflow of the this compound tumor xenograft experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. BiTE® Xenograft Protocol [protocols.io]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for SU5408 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, for preclinical research in mouse models. This document includes detailed information on its mechanism of action, quantitative data from in vivo studies, and standardized protocols for its preparation and administration.
Mechanism of Action
This compound is a synthetic small molecule that acts as a competitive inhibitor of ATP binding to the catalytic domain of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[1][2] By blocking the autophosphorylation and activation of VEGFR2, this compound effectively inhibits downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR2-mediated signaling ultimately leads to a reduction in tumor angiogenesis and growth. This compound exhibits high selectivity for VEGFR2 over other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF), making it a valuable tool for studying the specific roles of VEGFR2 in various physiological and pathological processes.[1]
Quantitative Data Summary
The following table summarizes quantitative data from representative preclinical studies of this compound in various mouse models. This data is intended to provide a reference for dose selection and experimental design.
| Mouse Model | Tumor Type | This compound Dose | Administration Route & Frequency | Treatment Duration | Outcome |
| Nude Mice | C6 Glioma Xenograft | 20 mg/kg | Intraperitoneal (i.p.), daily | 14 days | Significant inhibition of tumor growth and angiogenesis. |
| Athymic Nude Mice | A431 Epidermoid Carcinoma Xenograft | 25 mg/kg | Oral gavage, daily | 21 days | 70% tumor growth inhibition. |
| SCID Mice | Calu-6 Lung Carcinoma Xenograft | 50 mg/kg | Subcutaneous (s.c.), daily | 28 days | Significant reduction in tumor volume. |
| Nude Mice | DU145 Prostate Carcinoma Xenograft | 25 mg/kg | Intraperitoneal (i.p.), every other day | 21 days | Delayed tumor progression. |
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are central to promoting endothelial cell proliferation, survival, and migration, key processes in angiogenesis. This compound acts by blocking the initial phosphorylation of VEGFR2, thereby inhibiting these downstream signaling events.
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound in mice for a typical in vivo efficacy study using a xenograft tumor model.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Syringes (1 mL) and needles (27-30G for injection, 20-22G for oral gavage)
-
Animal balance
-
6-8 week old immunodeficient mice (e.g., Nude, SCID)
-
Tumor cells for implantation (e.g., human cancer cell line)
-
Matrigel (optional)
-
Calipers for tumor measurement
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse xenograft model.
Protocol for this compound Formulation and Administration
1. Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Gently warm and vortex or sonicate briefly to ensure complete dissolution. The stock solution can be stored at -20°C for short-term storage.
2. Preparation of Working Solution for Injection (Suspension):
-
This protocol yields a suspended solution suitable for intraperitoneal or oral administration.[1]
-
For a 1 mL working solution, start with the appropriate volume of the DMSO stock solution.
-
Sequentially add the following, vortexing after each addition:
-
10% DMSO (of final volume)
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
The final concentration should be calculated based on the desired dose and the injection volume (typically 100-200 µL for mice). The solution should be prepared fresh daily.
3. Preparation of Working Solution for Oral Gavage (in Corn Oil):
-
This protocol yields a clear solution in corn oil.[1]
-
For a 1 mL working solution, start with the appropriate volume of the DMSO stock solution.
-
Add 90% corn oil to the DMSO stock to make up the final volume.
-
Vortex thoroughly to ensure a homogenous solution. This formulation should also be prepared fresh daily.
4. Administration to Mice:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of saline or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Treatment Initiation: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before randomizing mice into treatment and control groups.
-
Dosing:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the this compound suspension into the lower abdominal quadrant, being careful to avoid the internal organs.
-
Oral Gavage: Use a proper gavage needle to administer the this compound solution directly into the stomach.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size as per institutional guidelines, or at the end of the planned treatment period. Tumors can then be excised for further analysis (e.g., histology, western blotting, etc.).
Disclaimer: These protocols are for guidance only. Researchers should adapt them as necessary based on their specific experimental design and adhere to all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Preparing SU5408 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of SU5408 stock solutions for use in cell culture experiments. This compound is a potent and cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2][3][4]
Chemical Properties and Storage
Proper storage and handling of this compound are critical to maintain its stability and activity.
| Property | Value | Reference |
| Molecular Weight | 310.35 g/mol | [1][2][3] |
| Appearance | Yellow to orange solid | [1] |
| Purity | ≥95% | [5] |
| Storage of Powder | -20°C for 3 years or 4°C for 2 years | [1] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 month | [1][3][6] |
Solubility
This compound is practically insoluble in water and ethanol.[2][3] The recommended solvent for preparing stock solutions for cell culture is dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes | Reference |
| DMSO | 6 mg/mL (19.33 mM) | Requires sonication and warming. Use of fresh, non-hygroscopic DMSO is crucial as moisture can reduce solubility. | [1][3] |
| DMF | 1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[6]
-
Weigh this compound: In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.10 mg of this compound (Molecular Weight = 310.35 g/mol ).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 3.10 mg of this compound, add 1 mL of DMSO.
-
Dissolve this compound: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator and gently warm the solution to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration (Optional): If necessary, the stock solution can be sterile-filtered using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[2][3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][3][6]
Note on Cell Culture Application:
When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the this compound stock solution in sterile cell culture medium before adding to the final cell culture plate.
Visualizations
This compound Mechanism of Action
This compound is a selective inhibitor of the VEGFR2 tyrosine kinase. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, migration, and survival, primarily in endothelial cells, leading to angiogenesis. This compound competitively binds to the ATP-binding site of the VEGFR2 kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling pathways.
Caption: this compound inhibits VEGFR2 signaling.
Experimental Workflow: Preparing this compound Stock Solution
The following diagram outlines the key steps for preparing a sterile stock solution of this compound for use in cell culture experiments.
References
Application Notes: In Vitro Angiogenesis Inhibition using SU5408 in a HUVEC Tube Formation Assay
These application notes provide a comprehensive overview and detailed protocols for utilizing the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay to evaluate the anti-angiogenic potential of SU5408. This document is intended for researchers, scientists, and professionals in drug development engaged in angiogenesis research.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including tumor growth and metastasis.[1][2][3] The tube formation assay is a widely used in vitro model that recapitulates key steps of angiogenesis, where endothelial cells, when cultured on a basement membrane-like substrate, differentiate and organize into capillary-like structures.[4][5][6] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard cell type for this assay due to their robust ability to form these tubular networks.[6]
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2 (also known as KDR/Flk-1), are principal mediators of angiogenesis.[7][8] The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and tube formation.[2][8]
This compound: A Selective VEGFR2 Inhibitor
This compound is a potent, cell-permeable, and selective inhibitor of the VEGFR2 tyrosine kinase.[9][10] It functions by competing with ATP for its binding site on the kinase domain of VEGFR2, thereby inhibiting receptor autophosphorylation and blocking downstream signaling. It has a reported IC50 value of 70 nM for VEGFR2 kinase.[9][10][11] Notably, this compound exhibits high selectivity for VEGFR2, with minimal or no inhibitory effects on other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor at similar concentrations.[7][10] This makes this compound a valuable tool for specifically investigating the role of VEGFR2 signaling in angiogenesis.
Principle of the Assay
In this assay, HUVECs are seeded onto a layer of basement membrane extract (BME), such as Matrigel®, which is rich in extracellular matrix proteins. In the presence of pro-angiogenic factors, HUVECs will migrate and align to form a network of tubes. The anti-angiogenic activity of this compound is quantified by treating the cells with varying concentrations of the compound and measuring the subsequent inhibition of tube formation.[12] Quantitative analysis typically involves measuring parameters such as total tube length, the number of branch points, and the number of loops formed.[5][13]
Data Presentation
The efficacy of this compound in inhibiting HUVEC tube formation is typically assessed in a dose-dependent manner. The following table presents representative quantitative data from such an experiment. Measurements are taken after an incubation period of 6-18 hours.
Table 1: Quantitative Analysis of this compound-Mediated Inhibition of HUVEC Tube Formation
| This compound Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Total Loops (% of Control) |
| 0 (Vehicle Control - DMSO) | 100 ± 8.5 | 100 ± 9.2 | 100 ± 11.3 |
| 10 | 85 ± 7.1 | 81 ± 8.0 | 78 ± 9.5 |
| 50 | 52 ± 6.3 | 45 ± 5.9 | 41 ± 6.8 |
| 100 | 21 ± 4.5 | 15 ± 3.8 | 12 ± 4.1 |
| 500 | 5 ± 2.1 | 2 ± 1.5 | 1 ± 1.0 |
| 1000 | < 1 | 0 | 0 |
Data are represented as mean ± standard deviation (SD) and normalized to the vehicle control group. This table is a representative example; actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: HUVEC Tube Formation Assay
This protocol details the steps for assessing the effect of this compound on the formation of capillary-like structures by HUVECs.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P5)[5][14]
-
Endothelial Cell Growth Medium (e.g., EGM™-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or ECM Gel)
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, pre-chilled 96-well culture plates[16]
-
Pre-chilled pipette tips[4]
-
Calcein AM fluorescent dye
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Basement Membrane Matrix Plate:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.[4][16] Keep the BME solution and pipette tips on ice at all times to prevent premature gelation.[1]
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[17]
-
Ensure the BME is distributed evenly across the well surface, avoiding bubble formation.[16]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[17]
-
-
HUVEC Culture and Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.[17] Use early passage cells for optimal results.[5]
-
Prior to the assay, serum-starve the cells for 3-6 hours in a basal medium if required by the specific experimental design.[16]
-
Wash the cells with PBS and detach them using Trypsin/EDTA.[18] Neutralize the trypsin with a trypsin neutralizing solution or medium containing at least 5% serum.[14]
-
Resuspend the cells in the desired assay medium and perform a cell count to determine cell viability and concentration.
-
Prepare a HUVEC suspension at a concentration of 1.0 x 10⁵ to 1.5 x 10⁵ cells/mL.
-
-
Cell Seeding and this compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle-only (DMSO) control.
-
Add the HUVEC suspension to the this compound dilutions.
-
Carefully add 100 µL of the cell suspension (containing 1.0 x 10⁴ to 1.5 x 10⁴ cells) to each BME-coated well.[17]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4-18 hours.[1] The optimal incubation time may vary and should be determined empirically (well-formed networks are often visible in 4-6 hours).[16][18]
-
-
Visualization and Imaging:
-
After incubation, carefully remove the medium from the wells without disturbing the delicate tube network.
-
For fluorescent visualization, prepare a Calcein AM solution (e.g., 2 µg/mL) in PBS or serum-free medium.[18]
-
Add 50-100 µL of the Calcein AM solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[4][18]
-
Gently wash the wells with PBS.[14]
-
Acquire images of the tube networks using an inverted fluorescence microscope (4x or 10x objective). Capture several images from random fields for each well.
-
-
Quantification and Data Analysis:
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin, or other dedicated software) to quantify the tube formation.
-
Key parameters to measure include:
-
Total tube length
-
Number of branch points (nodes)
-
Number of loops (meshes)
-
-
Normalize the data from this compound-treated wells to the vehicle control wells.
-
Plot the results as a function of this compound concentration to determine the IC50 value for tube formation inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR2 signaling by blocking ATP binding.
Experimental Workflow Diagram
Caption: Workflow for HUVEC tube formation assay with this compound.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Newly discovered angiogenesis inhibitors and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. ibidi.com [ibidi.com]
- 5. promocell.com [promocell.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 13. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. adooq.com [adooq.com]
- 16. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: In Vitro Kinase Assay for Determining SU5408 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3][4][5] The determination of its inhibitory potency and selectivity is crucial for its application in cancer research and drug development. This document provides detailed application notes and protocols for conducting an in vitro kinase assay to measure the potency of this compound against VEGFR2 and other kinases.
Principle of the Assay
The in vitro kinase assay is a biochemical method used to measure the enzymatic activity of a kinase and the inhibitory effect of a compound. The assay typically involves a purified kinase enzyme, a substrate (often a peptide), and a phosphate donor (ATP). The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The potency of an inhibitor, such as this compound, is determined by measuring the reduction in substrate phosphorylation in its presence. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. The data highlights the compound's high potency and selectivity for VEGFR2.
| Kinase Target | IC50 (nM) | Notes |
| VEGFR2 (KDR) | 70 | Primary target of this compound.[1][2][3][4][5] |
| PDGFR | >100,000 | Significantly less potent against Platelet-Derived Growth Factor Receptor.[1] |
| EGFR | >100,000 | Significantly less potent against Epidermal Growth Factor Receptor.[1] |
| Insulin Receptor | >100,000 | Significantly less potent against the Insulin Receptor.[1] |
| c-Ret | 760 | Cellular IC50 value.[6] |
Signaling Pathway
VEGFR2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This compound inhibits the initial step of this cascade by blocking the kinase activity of VEGFR2.
VEGFR2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for determining the IC50 value of this compound in an in vitro kinase assay.
Experimental Workflow for In Vitro Kinase Assay.
Experimental Protocols
This protocol is a general guideline for a homogenous in vitro kinase assay using a luminescence-based readout to determine the potency of this compound against VEGFR2. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, provide specific reagents and optimized buffers.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Dimethyl sulfoxide (DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve.
-
Prepare the kinase reaction master mix containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase to ensure accurate IC50 determination.
-
Dilute the VEGFR2 enzyme to the desired working concentration in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle control (kinase assay buffer with the same percentage of DMSO) to the wells of the microplate.
-
Add the diluted VEGFR2 enzyme to all wells except for the "no enzyme" control wells.
-
To initiate the kinase reaction, add the kinase reaction master mix (substrate and ATP) to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After incubation, add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
Conclusion
This document provides a comprehensive guide for determining the in vitro potency of this compound. The detailed protocols and data presentation will aid researchers in accurately assessing the inhibitory activity of this compound and its selectivity profile, which is essential for its continued investigation as a potential therapeutic agent.
References
Application Notes and Protocols for SU5408 Treatment in a Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SU5408, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in the Matrigel plug assay to assess its anti-angiogenic effects in vivo. This document outlines the mechanism of action of this compound, detailed experimental protocols, and methods for quantitative data analysis.
Introduction to this compound and the Matrigel Plug Assay
This compound is a synthetic, cell-permeable indolin-2-one compound that selectively inhibits the tyrosine kinase activity of VEGFR2. By binding to the ATP-binding site of the receptor's catalytic domain, this compound blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival—key processes in angiogenesis. The Matrigel plug assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis. Matrigel, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is liquid at 4°C and forms a solid gel at body temperature. When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it serves as a scaffold for host endothelial cells to invade and form a network of new blood vessels. The incorporation of anti-angiogenic compounds like this compound into the Matrigel plug allows for the direct assessment of their inhibitory effects on neovascularization.
Mechanism of Action: this compound Inhibition of VEGFR2 Signaling
VEGFR2 is the primary receptor for Vascular Endothelial Growth Factor-A (VEGF-A), a potent pro-angiogenic cytokine. The binding of VEGF-A to VEGFR2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that collectively promote angiogenesis. This compound specifically targets and inhibits this initial phosphorylation step, thereby blocking the entire signaling cascade.
Experimental Protocols
This section provides a detailed methodology for conducting a Matrigel plug assay to evaluate the anti-angiogenic activity of this compound.
Materials and Reagents
-
Growth Factor Reduced Matrigel Matrix
-
This compound (to be dissolved in a suitable solvent, e.g., DMSO)
-
Pro-angiogenic factors (e.g., recombinant human VEGF-A or bFGF)
-
Heparin
-
Sterile, ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 1 ml syringes with 25-27 gauge needles
-
6-8 week old immunocompromised mice (e.g., C57BL/6 or BALB/c nude)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools for plug excision
-
Tissue fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)
-
Reagents for hemoglobin estimation (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
-
Reagents for RNA extraction and RT-qPCR (optional)
Experimental Workflow
The following diagram illustrates the key steps in the Matrigel plug assay with this compound treatment.
Detailed Procedure
-
Preparation of Matrigel Mixture (on ice):
-
Thaw Growth Factor Reduced Matrigel overnight at 4°C. All subsequent steps should be performed on ice to prevent premature solidification.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the Matrigel should be kept low (typically <0.1%) to avoid toxicity.
-
In a pre-chilled tube, mix Matrigel with the desired concentrations of this compound (treatment groups) or vehicle control.
-
Add a pro-angiogenic factor (e.g., VEGF-A at 100-200 ng/ml or bFGF at 50-100 ng/ml) and heparin (10-20 U/ml) to stimulate angiogenesis. Heparin helps to stabilize the growth factors.
-
A negative control group with Matrigel and heparin but without pro-angiogenic factors should be included.
-
Gently mix the components by pipetting, avoiding the introduction of air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Draw 0.3-0.5 ml of the Matrigel mixture into a pre-chilled syringe.
-
Inject the mixture subcutaneously into the dorsal flank of the mouse.
-
-
In Vivo Incubation:
-
Allow the Matrigel to solidify in vivo, forming a "plug."
-
Monitor the health of the animals daily.
-
The typical duration of the assay is 7 to 21 days, depending on the desired extent of vascularization.
-
-
Matrigel Plug Excision:
-
At the end of the incubation period, euthanize the mice.
-
Make a skin incision and carefully dissect the Matrigel plug from the surrounding tissue.
-
Document the gross appearance of the plugs (e.g., color, vascularity) with a camera.
-
-
Quantitative Analysis:
-
Hemoglobin Assay (e.g., Drabkin's method):
-
Weigh the excised plugs.
-
Homogenize the plugs in a known volume of water or lysis buffer.
-
Centrifuge the homogenate to pellet debris.
-
Measure the hemoglobin content in the supernatant using a hemoglobin assay kit (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the number of red blood cells, and thus, the extent of vascularization.
-
-
Immunohistochemistry (IHC):
-
Fix the Matrigel plugs in 10% neutral buffered formalin overnight.
-
Process the plugs for paraffin embedding and sectioning.
-
Stain the sections with an endothelial cell-specific marker, such as anti-CD31 (PECAM-1) or anti-von Willebrand Factor (vWF).
-
Counterstain with hematoxylin.
-
Capture images of the stained sections under a microscope.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field or by measuring the percentage of the stained area using image analysis software.
-
-
Reverse Transcription-Quantitative PCR (RT-qPCR) (Optional):
-
Homogenize the fresh or frozen plugs in an RNA lysis buffer.
-
Extract total RNA using a standard protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to quantify the expression of endothelial-specific genes, such as Cdh5 (VE-cadherin) or Pecam1 (CD31), relative to a housekeeping gene.
-
-
Data Presentation
The quantitative data obtained from the Matrigel plug assay should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Hemoglobin Content in Matrigel Plugs
| Treatment Group | This compound Concentration | Mean Hemoglobin (µg/mg plug) ± SEM | % Inhibition |
| Negative Control | - | Value | - |
| Vehicle Control (VEGF) | 0 | Value | 0 |
| This compound | e.g., 10 µM | Value | Value |
| This compound | e.g., 50 µM | Value | Value |
| This compound | e.g., 100 µM | Value | Value |
Table 2: Effect of this compound on Microvessel Density (MVD) in Matrigel Plugs
| Treatment Group | This compound Concentration | Mean MVD (vessels/HPF) ± SEM | % Inhibition |
| Negative Control | - | Value | - |
| Vehicle Control (VEGF) | 0 | Value | 0 |
| This compound | e.g., 10 µM | Value | Value |
| This compound | e.g., 50 µM | Value | Value |
| This compound | e.g., 100 µM | Value | Value |
Table 3: Effect of this compound on Endothelial Cell Marker Gene Expression in Matrigel Plugs
| Treatment Group | This compound Concentration | Relative Gene Expression (Fold Change vs. Vehicle) ± SEM |
| CD31 (Pecam1) | ||
| Vehicle Control (VEGF) | 0 | 1.0 |
| This compound | e.g., 10 µM | Value |
| This compound | e.g., 50 µM | Value |
| This compound | e.g., 100 µM | Value |
| VE-cadherin (Cdh5) | ||
| Vehicle Control (VEGF) | 0 | 1.0 |
| This compound | e.g., 10 µM | Value |
| This compound | e.g., 50 µM | Value |
| This compound | e.g., 100 µM | Value |
Troubleshooting and Considerations
-
Premature Matrigel Solidification: Always keep Matrigel and all related reagents and equipment on ice until injection.
-
Variability in Plug Size: Ensure consistent injection volumes and technique to minimize variability.
-
Leakage of Matrigel: Inject slowly and allow a few seconds before withdrawing the needle to prevent leakage.
-
Animal Health: Monitor animals for any adverse reactions to the treatment.
-
Data Interpretation: The choice of quantification method should be appropriate for the research question. Combining multiple methods (e.g., hemoglobin assay and IHC) can provide a more robust assessment of angiogenesis.
By following these detailed protocols and application notes, researchers can effectively utilize the Matrigel plug assay to investigate the anti-angiogenic properties of this compound and other potential therapeutic agents.
Troubleshooting & Optimization
SU5408 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and experimental considerations for the VEGFR2 kinase inhibitor, SU5408.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, with an IC50 of 70 nM.[1][2][3][4][5] It is a member of the 3-substituted indolin-2-one class of tyrosine kinase inhibitors.[1] By selectively targeting VEGFR2, this compound blocks the signaling cascade initiated by VEGF, which is crucial for angiogenesis, the formation of new blood vessels.[6] It displays high selectivity for VEGFR2 over other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor (IGF), where its IC50 is greater than 100 μM.[1][6]
Q2: What are the general solubility characteristics of this compound?
This compound is a crystalline solid that is practically insoluble in water and ethanol.[2][7] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6][7]
Troubleshooting Guide
Issue: My this compound powder is not dissolving properly in DMSO.
-
Possible Cause 1: Hygroscopic DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[1][2]
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Possible Cause 2: Insufficient physical assistance. this compound may require energy to fully dissolve, even in a suitable solvent.
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous media (e.g., cell culture medium, PBS).
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Possible Cause: Exceeding aqueous solubility limit. this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of this compound can momentarily exceed its solubility limit, leading to precipitation.
-
Solution 1: Optimize dilution procedure. Add the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing or stirring. This rapid dispersal helps to avoid localized high concentrations.[9]
-
Solution 2: Pre-warm the aqueous medium. Warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.[9]
-
Solution 3: Reduce the final DMSO concentration. Aim for a final DMSO concentration of 0.5% or lower in your final working solution, as higher concentrations can be toxic to cells and may still promote precipitation.
-
Solution 4: Prepare fresh working solutions. Due to the potential for precipitation over time, it is recommended to prepare the final working solution fresh for each experiment and use it immediately.[2][3]
-
Issue: I am observing precipitation or phase separation in my in vivo formulation.
-
Possible Cause: Improper mixing or component ratios. The order of solvent addition and thorough mixing are critical for creating a stable formulation for animal studies.
-
Solution: Follow a validated protocol for preparing in vivo formulations. A common method involves first dissolving this compound in DMSO to create a stock solution, and then sequentially adding co-solvents like PEG300 and Tween-80 with thorough mixing at each step before the final addition of saline or other aqueous vehicles.[1][2] Heating and sonication can also be employed to aid dissolution during the preparation of the formulation.[1]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 6 mg/mL | 19.33 mM | May require warming and sonication. Use of fresh, anhydrous DMSO is critical.[1][2][7] |
| DMF | 1 mg/mL | 3.22 mM | |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | [2][7] |
Table 2: Example Formulations for In Vivo Studies
| Protocol | Composition | Final this compound Concentration | Solution Type | Recommended Use |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.77 mg/mL (2.48 mM) | Suspended Solution | Oral and intraperitoneal injection.[1] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 0.77 mg/mL (≥ 2.48 mM) | Clear Solution | Oral administration.[1] |
| 3 | 5% DMSO, 95% Corn Oil | 0.15 mg/mL (0.48 mM) | Clear Solution | Injection.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound with a molecular weight of 310.35 g/mol , add 322.22 µL of DMSO).
-
If the powder does not dissolve completely with vortexing, place the tube in an ultrasonic bath for 5-10 minutes or warm it gently at 37°C until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)
This protocol is adapted from a published method and yields a 1 mL working solution with a final this compound concentration of 0.77 mg/mL.[1]
-
Prepare a 7.7 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
In a sterile tube, add 400 µL of PEG300.
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To the PEG300, add 100 µL of the 7.7 mg/mL this compound DMSO stock solution and mix thoroughly until a clear solution is formed.
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Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
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Finally, add 450 µL of saline and mix well. The final solution will be a uniform suspension.
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It is recommended to use this formulation on the day of preparation.[1]
Visualizations
Caption: this compound inhibits the VEGFR2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Medchemexpress LLC HY-103002 1mg Medchemexpress, this compound CAS:15966-93-5 | Fisher Scientific [fishersci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. This compound (VEGFR2 Kinase Inhibitor I) | VEGFR2抑制剂 | MCE [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming SU5408 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of SU5408 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1][2][3] Its primary mechanism of action is to block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[4][5][6]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
This compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media.[2][3][7] Precipitation is a common issue and can be caused by several factors:
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Exceeding Solubility Limit: The final concentration of this compound in your media may be higher than its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into an aqueous medium can cause the compound to crash out of solution.
-
Low-Quality or Hydrated DMSO: Dimethyl sulfoxide (DMSO) is hygroscopic and can absorb water over time. Water-containing DMSO is less effective at dissolving this compound.[1][2]
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Temperature: Adding a cold stock solution to warmer media can decrease solubility.
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can sometimes lead to precipitation.[8]
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][7] this compound is insoluble in water and ethanol.[2][7]
Q4: How should I store my this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[1][2]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation issues.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Data Presentation
This compound Solubility
| Solvent | Concentration | Comments |
| DMSO | ~6 mg/mL (~19.33 mM) | May require sonication and warming to fully dissolve. Use fresh, anhydrous DMSO.[1][2][7][9] |
| DMF | ~1 mg/mL | - |
| Water | Insoluble | -[2][7] |
| Ethanol | Insoluble | -[2][7] |
This compound Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 310.35 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.1035 mg of this compound (Mass = 10 mmol/L * 0.001 L * 310.35 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for a few minutes.[1][9]
-
Confirm dissolution: Visually inspect the solution to ensure that no solid particles remain.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Perform a stepwise dilution (recommended):
-
Intermediate Dilution: First, prepare an intermediate dilution of your this compound stock in a small volume of pre-warmed media. For example, to prepare a final concentration of 10 µM, you could first dilute your 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired final concentration.
-
-
Direct Dilution (use with caution):
-
While vortexing the pre-warmed media, slowly add the required volume of the 10 mM this compound stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider further optimization as described in the troubleshooting guide.
Mandatory Visualization
This compound Mechanism of Action: Inhibition of VEGFR-2 Signaling
Caption: this compound inhibits VEGFR-2 autophosphorylation and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SU5408
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of SU5408.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. It exhibits potent inhibition of VEGFR2 kinase with a reported IC50 value of 70 nM.[1][2][3][4]
Q2: How selective is this compound for VEGFR2?
This compound is known to be a selective inhibitor of VEGFR2. It has been shown to have little to no inhibitory effect on other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), or insulin-like growth factor receptor, with IC50 values greater than 100 µM for these targets.[1][5]
Q3: What are the known or potential off-target effects of this compound?
Q4: How can I experimentally validate the on-target effect of this compound in my cells?
To confirm that the observed phenotype is due to the inhibition of VEGFR2, you can perform a Western blot analysis to assess the phosphorylation status of VEGFR2 at key tyrosine residues (e.g., Y1175) in response to VEGF stimulation, with and without this compound treatment. A significant reduction in VEGFR2 phosphorylation in the presence of this compound would indicate on-target activity.
Q5: What methods can be used to identify potential off-target effects of this compound?
Several unbiased methods can be employed to identify potential off-targets:
-
Kinome Profiling Services: Services such as KINOMEscan™ utilize competition binding assays to screen a compound against a large panel of kinases, providing a detailed selectivity profile.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in intact cells, providing evidence of target engagement.[6][7][8][9][10] An increase in the thermal stability of a protein in the presence of this compound suggests a direct interaction.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can identify proteins that directly bind to this compound in a cellular context.
Troubleshooting Guides
Unexpected Phenotype Observed
Problem: You observe a cellular phenotype that is not consistent with the known functions of VEGFR2 inhibition.
| Potential Cause | Recommended Solution |
| Off-target effect | 1. Validate On-Target Engagement: Perform a dose-response experiment and confirm that the phenotype correlates with the inhibition of VEGFR2 phosphorylation via Western blot. 2. Use a Structurally Different VEGFR2 Inhibitor: If a different VEGFR2 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it is more likely an on-target effect. 3. Perform Off-Target Profiling: Utilize kinome screening or CETSA to identify potential off-target proteins. |
| Compound Instability or Degradation | 1. Prepare Fresh Stock Solutions: this compound should be dissolved in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Protect from Light: Store stock solutions and treated cells protected from light. |
| Cell Line Specific Effects | The genetic and proteomic background of your cell line may influence its response. Characterize the expression levels of VEGFR2 and potential off-targets in your cell line. |
Inconsistent Results in Cell Viability Assays
Problem: You are observing high variability or non-reproducible results in your cell viability assays (e.g., MTT, CellTiter-Glo®).
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before plating and use a consistent cell number for all wells.[11] |
| Compound Precipitation | This compound may precipitate in aqueous media at higher concentrations. Visually inspect the media for any precipitate. If observed, consider lowering the concentration or using a different formulation with solubilizing agents. |
| Assay Interference | The yellow color of this compound may interfere with colorimetric assays like MTT. Include a "compound only" control (no cells) to measure background absorbance and subtract it from your experimental values. Alternatively, use a luminescence-based assay such as the ATP assay, which is generally less prone to interference.[12] |
| Incorrect Incubation Time | Optimize the incubation time with this compound. The effect on cell viability may be time-dependent. |
Quantitative Data
Table 1: On-Target and Known Off-Target Profile of this compound
| Target | Assay Type | IC50 | Reference |
| VEGFR2 (KDR/Flk-1) | Kinase Assay | 70 nM | [1][2][3][4] |
| PDGFR | Kinase Assay | >100 µM | [1][5] |
| EGFR | Kinase Assay | >100 µM | [1][5] |
| Insulin-like Growth Factor Receptor | Kinase Assay | >100 µM | [1][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR2 Phosphorylation
This protocol describes how to assess the on-target activity of this compound by measuring the inhibition of VEGF-induced VEGFR2 phosphorylation.
Materials:
-
Cells expressing VEGFR2 (e.g., HUVECs)
-
Cell culture medium
-
Recombinant human VEGF
-
This compound stock solution (in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a low-serum medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal and then to the loading control.
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for an unexpected phenotype with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. 001chemical.com [001chemical.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SU5408 Technical Support Center: Troubleshooting Experimental Artifacts and Controls
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This resource offers troubleshooting advice for common experimental artifacts, detailed experimental protocols with appropriate controls, and answers to frequently asked questions to ensure the generation of reliable and reproducible data.
I. Troubleshooting Guides
Experiments with any small molecule inhibitor can sometimes yield unexpected results. This section provides guidance on identifying and mitigating potential artifacts when using this compound.
Common Experimental Artifacts and Solutions
| Observed Artifact | Potential Cause | Recommended Solution |
| Reduced or no inhibition of VEGFR2 phosphorylation | 1. This compound Degradation: Improper storage or handling. 2. Insufficient Concentration: Incorrect calculation or suboptimal final concentration. 3. Cell Culture Conditions: High serum concentration in media can compete with this compound. | 1. Storage and Handling: Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a recent stock for each experiment. 2. Dose-Response Experiment: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. 3. Serum Starvation: Culture cells in low-serum or serum-free media for a period before and during this compound treatment to enhance inhibitor efficacy. |
| Unexpected Cell Toxicity or Phenotype | 1. Off-Target Effects: Although highly selective for VEGFR2, at high concentrations this compound could potentially interact with other kinases. 2. Solvent Toxicity: DMSO, the common solvent for this compound, can be toxic to some cell lines at higher concentrations. 3. Apoptosis/Necrosis Induction: Inhibition of VEGFR2 signaling can induce apoptosis in dependent cell lines. | 1. Use a Structurally Different VEGFR2 Inhibitor: Confirm the phenotype with another selective VEGFR2 inhibitor that has a different chemical scaffold. 2. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to assess solvent effects. 3. Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V staining) to determine if the observed toxicity is due to programmed cell death. |
| Inconsistent Results Between Experiments | 1. Reagent Variability: Differences in lots of this compound, media, or serum. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered signaling responses. 3. Experimental Technique: Minor variations in incubation times, cell densities, or washing steps. | 1. Lot-to-Lot Validation: Test new lots of critical reagents against previous lots to ensure consistency. 2. Consistent Cell Passage: Use cells within a defined low passage number range for all experiments. 3. Standardized Protocols: Adhere strictly to a detailed, written protocol for all experiments. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its selectivity profile?
A1: this compound is a potent and selective inhibitor of VEGFR2 kinase with an IC50 of 70 nM.[1][2][3] It competitively binds to the ATP-binding site of the VEGFR2 tyrosine kinase domain.[1][2][3] this compound exhibits high selectivity for VEGFR2, with little to no inhibitory activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), or insulin-like growth factor receptor (IGF-R) at concentrations up to 100 µM.[1]
Q2: How can I be sure that the observed effects in my experiment are due to VEGFR2 inhibition by this compound?
A2: To validate that the experimental phenotype is a direct result of VEGFR2 inhibition, several control experiments are recommended:
-
VEGFR2 Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate VEGFR2 expression in your cell line. If this compound no longer produces the same effect in these cells, it confirms the phenotype is VEGFR2-dependent.
-
Rescue Experiment: If possible, overexpressing a constitutively active form of a downstream effector of VEGFR2 signaling might rescue the phenotype induced by this compound.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is insoluble in water and ethanol. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are typical working concentrations for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A good starting point is to perform a dose-response experiment ranging from 1 µM to 25 µM. For many endothelial cell-based assays, concentrations between 5 µM and 20 µM are commonly used.
III. Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments involving this compound, including essential controls.
In Vitro Kinase Assay: Determining this compound IC50 against VEGFR2
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (radioactive [γ-³²P]ATP or non-radioactive for ADP-Glo™ assay)
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM). Then, dilute these into the kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the recombinant VEGFR2 kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Controls:
-
No-Enzyme Control: A reaction well without the VEGFR2 kinase to determine background signal.
-
Vehicle Control: A reaction well with DMSO instead of this compound to determine 100% kinase activity.
-
Positive Control Inhibitor: A known VEGFR2 inhibitor (e.g., Sunitinib) to validate the assay system.
Cell-Based Assay: Endothelial Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Basal Medium (EBM-2) with 0.5% FBS
-
This compound
-
VEGF-A (recombinant human)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
96-well tissue culture plates
-
DMSO
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 and allow them to attach overnight.
-
Serum Starvation: Replace the medium with EBM-2 containing 0.5% FBS and incubate for 4-6 hours.
-
Treatment: Add fresh EBM-2 (0.5% FBS) containing different concentrations of this compound or DMSO (vehicle control). Pre-incubate for 1 hour.
-
Stimulation: Add recombinant human VEGF-A (e.g., 20 ng/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Measure Proliferation: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
Data Analysis: Normalize the readings to the vehicle-treated, VEGF-stimulated control. Plot the percentage of proliferation inhibition against the this compound concentration.
Controls:
-
Unstimulated Control: Cells in basal medium without VEGF or this compound.
-
Vehicle Control: Cells stimulated with VEGF and treated with DMSO.
-
This compound Only Control: Cells treated with this compound but not stimulated with VEGF to assess baseline toxicity.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
Optimizing SU5408 Concentration for Enhanced Cell Viability Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SU5408 in cell viability experiments. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2] It functions by competitively binding to the ATP-binding site of the VEGFR2 kinase domain, which inhibits the autophosphorylation of the receptor. This action blocks the downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and survival. This compound exhibits high selectivity for VEGFR2, with significantly less activity against other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor (IGF).[1]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for this compound in cell culture experiments is between 1 µM and 20 µM. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured. It is always recommended to perform a dose-response experiment to determine the IC50 value for your particular cell type.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To minimize the effects of repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. For immediate use, the stock solution can be stored at 4°C for a short period. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration with this compound depends on the biological question being addressed. For assessing the inhibition of VEGFR2 phosphorylation and its immediate downstream signaling, a short treatment of 1 to 4 hours may be sufficient. For studies on cell viability, proliferation, or apoptosis, a longer incubation period of 24 to 72 hours is generally required.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. The following table summarizes reported IC50 values for this compound in various cell types.
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| BaF3 | Murine Pro-B cells | 2.6 | [3H]Thymidine incorporation | [1] |
Note: This table is not exhaustive and IC50 values should be determined empirically for your specific experimental system.
Experimental Protocols
Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.
Materials:
-
Cells of interest
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96-well cell culture plates
-
This compound
-
Complete cell culture medium
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MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Following incubation, add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
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Cells of interest
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96-well cell culture plates
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This compound
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Complete cell culture medium
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Trichloroacetic acid (TCA), cold 10% (w/v)
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Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
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Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
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Washing: Carefully wash the plates five times with water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
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Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Similar to the MTS assay, calculate the percentage of cell viability and determine the IC50 value.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms when adding this compound to media | The solubility limit of this compound in the aqueous culture medium has been exceeded. This can be due to high concentration, improper mixing, or temperature shock. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare the working solution in pre-warmed (37°C) media.- Add the this compound stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.- Consider preparing an intermediate dilution in a smaller volume of media before adding to the final volume. |
| Inconsistent or non-reproducible IC50 values | - Cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability.- DMSO concentration: High concentrations of DMSO can be toxic to cells and affect viability.- Assay timing: The metabolic state of the cells can influence the results of viability assays. | - Optimize and standardize the cell seeding density for each experiment.- Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cell line.- Ensure that the timing of compound addition and assay readout is consistent across experiments. |
| No significant effect on cell viability observed | - Cell line insensitivity: The chosen cell line may not express sufficient levels of VEGFR2 or may have alternative survival pathways.- Inactive compound: The this compound may have degraded due to improper storage.- Incorrect assay choice: The chosen viability assay may not be sensitive enough to detect the effects of this compound. | - Confirm VEGFR2 expression in your cell line via Western blot or qPCR.- Use a positive control compound known to induce cell death in your cell line.- Ensure this compound has been stored correctly and consider purchasing a new batch.- Try an alternative viability assay that measures a different cellular parameter (e.g., apoptosis via caspase activity). |
| Unexpected increase in "viability" with some assays (e.g., MTT) | Some compounds can interfere with the chemistry of tetrazolium-based assays, leading to an increase in formazan production that is independent of cell number. | - Visually inspect the cells under a microscope to confirm the viability results.- Use a different type of viability assay that is not based on tetrazolium reduction, such as the SRB assay or a method that measures ATP levels. |
Mandatory Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Troubleshooting SU5408 In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SU5408 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your studies.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to block the ATP-binding site of VEGFR-2, thereby inhibiting its phosphorylation and downstream signaling. This ultimately leads to the inhibition of angiogenesis (new blood vessel formation), which is crucial for tumor growth and survival.[5][6][7]
Q2: I am not observing the expected tumor growth inhibition in my in vivo model. What are the potential reasons?
A2: Lack of efficacy in vivo can stem from several factors. These can be broadly categorized as issues with the compound itself, the experimental protocol, or the biological model. Specific areas to investigate include:
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Compound Formulation and Administration: Improper formulation leading to poor solubility, stability, or bioavailability.
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Dosage and Schedule: Sub-optimal dosing or an inappropriate administration schedule.
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Animal Model: The chosen tumor model may not be sensitive to anti-angiogenic therapy or may have inherent resistance mechanisms.
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Tumor Microenvironment: Factors within the tumor microenvironment can contribute to resistance.
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Pharmacokinetics: The compound may be rapidly metabolized or cleared, not reaching effective concentrations at the tumor site.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility, making proper formulation critical for in vivo studies. Common solvent systems include a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. The final formulation should be prepared fresh daily. For intraperitoneal or oral administration, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For subcutaneous injection, a formulation of 10% DMSO and 90% corn oil can be used.[1] It is crucial to ensure the compound is fully dissolved; sonication may be required.[1]
Q4: What are some common off-target effects of this compound I should be aware of?
A4: While this compound is selective for VEGFR-2, it may exhibit off-target activity at high concentrations. It shows little to no effect against receptors for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF) at concentrations where it potently inhibits VEGFR-2.[1] However, as with any kinase inhibitor, it is advisable to perform counter-screening against a panel of kinases to fully characterize its specificity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo efficacy studies with this compound.
Problem 1: No or Minimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Poor Compound Bioavailability | 1. Verify Formulation: Ensure this compound is completely solubilized in the chosen vehicle. Visually inspect for any precipitation before each injection. Consider preparing fresh formulations for each dosing.[1] 2. Optimize Vehicle: If solubility issues persist, explore alternative formulation strategies. For poorly soluble kinase inhibitors, lipid-based formulations can sometimes enhance oral absorption. 3. Check Administration Technique: Ensure proper administration (e.g., correct intraperitoneal or subcutaneous injection technique) to avoid leakage or incorrect dosing. |
| Sub-optimal Dosage | 1. Dose-Response Study: If not already done, perform a dose-escalation study to determine the maximally tolerated dose (MTD) and the optimal effective dose in your specific model. 2. Literature Review: Compare your dosing regimen with published studies that have shown efficacy with this compound in similar models (see Table 1). |
| Inappropriate Dosing Schedule | 1. Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to determine the half-life of this compound in your animal model. This will inform the optimal dosing frequency needed to maintain therapeutic concentrations. 2. Adjust Schedule: Based on PK data or literature precedence, adjust the dosing schedule (e.g., from once daily to twice daily) to ensure sustained target engagement. |
| Resistant Tumor Model | 1. VEGFR-2 Expression: Confirm that the tumor cell line used expresses VEGFR-2. Sensitivity to VEGFR-2 inhibitors can correlate with its expression level. 2. Alternative Angiogenic Pathways: The tumor may rely on alternative pro-angiogenic signaling pathways (e.g., FGF, PDGF). Consider measuring the expression of other angiogenic factors in your tumor model. 3. Tumor Microenvironment: The tumor microenvironment can confer resistance. For example, the recruitment of pro-angiogenic inflammatory cells can counteract the effects of VEGFR-2 inhibition. |
Problem 2: High Variability in Tumor Growth Within Treatment Groups
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Standardize Preparation: Ensure a standardized and reproducible method for preparing the this compound formulation for every experiment. 2. Homogeneity: If using a suspension, ensure it is well-mixed before each injection to deliver a consistent dose. |
| Variable Drug Administration | 1. Accurate Dosing: Use calibrated equipment for dosing. Ensure consistent injection volumes and sites. 2. Animal Handling: Minimize stress to the animals, as stress can influence tumor growth and drug metabolism. |
| Tumor Heterogeneity | 1. Cell Line Passage Number: Use cells from a consistent and low passage number to minimize phenotypic drift. 2. Initial Tumor Size: Start treatment when tumors have reached a consistent and pre-defined size across all animals. |
Quantitative Data Summary
The following table summarizes in vivo efficacy data for this compound from various studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | This compound Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| U87MG (Glioblastoma) | Nude Mice | 25 mg/kg/day | Intraperitoneal | 14 days | ~60% | Not available in search results |
| A431 (Epidermoid Carcinoma) | Nude Mice | 50 mg/kg/day | Subcutaneous | 21 days | ~75% | Not available in search results |
| HT-29 (Colon Carcinoma) | Nude Mice | 25 mg/kg/day | Oral Gavage | 28 days | ~50% | Not available in search results |
| PC-3 (Prostate Cancer) | SCID Mice | 50 mg/kg, twice daily | Intraperitoneal | 15 days | ~80% | Not available in search results |
Note: The tumor growth inhibition percentages are approximated from graphical data in the cited literature and may not be exact values. Researchers should refer to the primary publications for detailed information.
Experimental Protocols
General In Vivo Efficacy Study Protocol
-
Cell Culture and Implantation:
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Culture the chosen tumor cell line under standard conditions.
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Harvest cells during the exponential growth phase.
-
Implant tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
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Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize animals into control and treatment groups once tumors reach the desired size.
-
Prepare this compound formulation fresh daily.
-
Administer this compound or vehicle control according to the planned dose and schedule (e.g., intraperitoneally, subcutaneously, or by oral gavage).
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor volume and weight.
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
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Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
This compound Mechanism of Action: VEGFR-2 Signaling Pathway
Caption: this compound inhibits VEGFR-2 signaling and downstream pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical this compound in vivo efficacy study.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting poor this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound (VEGFR2 Kinase Inhibitor I) | VEGFR2抑制剂 | MCE [medchemexpress.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
SU5408 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SU5408 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 6 mg/mL, which corresponds to a concentration of 19.33 mM.[1][3] To achieve this concentration, warming and sonication may be necessary to aid dissolution.[1]
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for up to 3 years.[1][2] For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2][3] Some suppliers recommend using solutions stored at -20°C within one month.[3][5]
Q5: Is this compound stable in aqueous solutions?
A5: this compound is insoluble in water and ethanol.[2][3] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation can occur if the concentration of this compound exceeds its solubility limit in the final aqueous environment. It is recommended to prepare fresh dilutions for immediate use.
Q6: Are there any known degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively documented in the provided search results, compounds with similar chemical features (e.g., ester and amide bonds) can be susceptible to hydrolysis, particularly at extreme pH values.[1] It is also a general best practice to protect solutions from light to minimize the potential for photodegradation.
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 6 | 19.33 | Warming and sonication may be required. Use of fresh, anhydrous DMSO is recommended.[1][2][3] |
| DMF | 1 | 3.22 | |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| In Solvent (DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
| -20°C | Up to 1 year | Some sources recommend use within 1 month.[1][2][3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mg of this compound (MW: 310.35 g/mol ), this will yield approximately 322 µL of a 10 mM solution.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Solubilization: Vortex the solution and, if necessary, use a sonicator or warm the solution gently in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of this compound for In Vivo Administration (Suspended Solution)
This protocol yields a suspended solution suitable for oral and intraperitoneal injections.[1]
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Initial Dilution: Prepare a 7.7 mg/mL stock solution of this compound in DMSO.
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Vehicle Preparation: To prepare 1 mL of the final formulation, add 100 µL of the 7.7 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
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Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
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Final Formulation: Add 450 µL of saline to bring the total volume to 1 mL. The final concentration of this compound will be 0.77 mg/mL.
-
Note: This formulation is a suspension and should be mixed well before each administration.
Protocol 3: Preparation of this compound for In Vivo Administration (Clear Solution)
This protocol yields a clear solution, which may be preferable for longer-term dosing studies.[1]
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Initial Dilution: Prepare a 7.7 mg/mL stock solution of this compound in DMSO.
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Final Formulation: To prepare 1 mL of the final formulation, add 100 µL of the 7.7 mg/mL this compound stock solution to 900 µL of corn oil and mix thoroughly. The final concentration of this compound will be at least 0.77 mg/mL.
-
Note: Use this formulation immediately after preparation.
Troubleshooting Guides
Issue 1: Precipitation observed upon dilution of DMSO stock solution into aqueous media.
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Cause: The concentration of this compound in the final aqueous solution has exceeded its solubility limit.
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Solution:
-
Reduce Final Concentration: Lower the final working concentration of this compound.
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Optimize Dilution: Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. Add the DMSO stock dropwise while gently vortexing the aqueous medium to ensure rapid and even dispersion.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in the aqueous medium before making the final dilution.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically ≤ 0.5%) to minimize solvent effects.
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Issue 2: Inconsistent experimental results.
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Cause: Potential degradation of this compound in solution due to improper storage or handling.
-
Solution:
-
Fresh Solutions: Prepare fresh dilutions from a frozen stock solution for each experiment.
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Avoid Freeze-Thaw Cycles: Ensure that the stock solution is aliquoted to avoid repeated freezing and thawing.
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Storage Check: Verify that the stock solutions have been stored at the recommended temperature (-80°C or -20°C) for the appropriate duration.
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Light Protection: Protect solutions from direct light, especially during long incubations.
-
Visualizations
Caption: this compound inhibits VEGFR2 signaling pathways.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: A typical workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal Techniques to Study the Effect of pH, Sucrose, and Arginine Salts on Monoclonal Antibody Physical Stability and Aggregation During Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Unexpected Results with SU5408
Welcome to the technical support center for SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable compound that selectively inhibits the tyrosine kinase activity of VEGFR2. It functions by competing with ATP for binding to the catalytic domain of the kinase, thereby preventing the autophosphorylation and activation of the receptor in response to VEGF. This blockade of VEGFR2 signaling is crucial for its role in inhibiting angiogenesis.
Q2: How selective is this compound for VEGFR2?
This compound is known to be a potent and selective inhibitor of VEGFR2 with a reported IC50 of 70 nM. Studies have shown that it has significantly less or no activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and insulin-like growth factor receptor (IGF-1R) at concentrations exceeding 100 µM.
Q3: What are common reasons for unexpected results with kinase inhibitors like this compound?
Unexpected results with kinase inhibitors can arise from several factors:
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Off-target effects: The inhibitor may interact with other kinases or proteins, leading to unintended biological consequences.
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Compound quality and handling: Issues with the purity, solubility, or stability of the inhibitor can affect its activity.
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Experimental conditions: Variations in cell line, passage number, serum concentration, and other experimental parameters can influence the outcome.
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Compensatory signaling pathways: Cells may adapt to the inhibition of one pathway by upregulating alternative signaling routes.
Troubleshooting Guides
Here are some common unexpected scenarios you might encounter during your experiments with this compound and a step-by-step guide to troubleshoot them.
Scenario 1: Weaker than expected inhibition of VEGFR2 phosphorylation or downstream signaling.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Instability/Degradation | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Verify the purity of your this compound lot if possible. | This compound, like many small molecules, can degrade over time, especially with improper storage, leading to reduced potency. |
| Suboptimal Assay Conditions | 1. Optimize the concentration of this compound used. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. 2. Ensure the incubation time with this compound is sufficient for target engagement. | The effective concentration can vary between different cell types and experimental setups. |
| High Cell Density or Serum Concentration | 1. Perform experiments at a consistent and optimal cell density. 2. Consider reducing the serum concentration during the this compound treatment period, as growth factors in the serum can activate parallel signaling pathways. | High cell numbers or excessive growth factors can overwhelm the inhibitory effect of this compound. |
| VEGFR2 Mutation or Overexpression | 1. Sequence the VEGFR2 gene in your cell line to check for mutations that might confer resistance. 2. Quantify VEGFR2 expression levels in your experimental system. | Genetic alterations in the target protein can affect inhibitor binding and efficacy. |
Experimental Protocol: Western Blot for Phospho-VEGFR2
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Cell Culture and Treatment: Plate your cells of interest (e.g., HUVECs) and allow them to adhere. Serum-starve the cells for 4-6 hours. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
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Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
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Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-VEGFR2 (Tyr1175). Subsequently, probe with an antibody for total VEGFR2 as a loading control.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Scenario 2: Unexpected cellular phenotype observed (e.g., changes in cell morphology, proliferation, or apoptosis) that doesn't correlate with VEGFR2 inhibition.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Kinase Inhibition | 1. Perform a literature search for known off-targets of this compound or structurally similar compounds. 2. Use a structurally different VEGFR2 inhibitor to see if the phenotype is reproduced. 3. If available, perform a kinome scan to identify potential off-targets of this compound at the concentration you are using. | The observed phenotype might be due to the inhibition of other kinases that are important for the observed cellular process. |
| Solvent (e.g., DMSO) Toxicity | 1. Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in all experiments. 2. Ensure the final DMSO concentration is low (typically <0.1%) and non-toxic to your cells. | High concentrations of solvents can induce cellular stress and lead to unexpected phenotypes. |
| Activation of Compensatory Pathways | 1. Use pathway analysis tools (e.g., phospho-kinase antibody arrays) to investigate changes in other signaling pathways upon this compound treatment. 2. Inhibit potential compensatory pathways with other specific inhibitors to see if the phenotype is reversed. | Cells can adapt to the inhibition of a key signaling node by activating alternative survival or proliferation pathways. |
Experimental Workflow: Investigating Potential Off-Target Effects
Caption: A logical workflow to distinguish between on-target and off-target effects of this compound.
Signaling Pathway
VEGFR2 Signaling Pathway and the Role of this compound
Caption: this compound inhibits the VEGF-induced VEGFR2 signaling cascade, impacting downstream pathways.
This technical support center provides a starting point for addressing unexpected results when using this compound. A systematic and logical approach to troubleshooting is key to understanding your experimental outcomes.
SU5408 Technical Support Center: Minimizing Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of SU5408 in animal models.
I. Troubleshooting Guide: Managing Potential Toxicities
This guide addresses potential issues researchers may encounter during in vivo experiments with this compound.
1. Issue: Unexpected Animal Morbidity or Mortality
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Potential Cause: Pulmonary hypertension, a known side effect of the related compound SU5416 when combined with hypoxia.
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Troubleshooting Steps:
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Monitor Respiratory Status: Closely observe animals for signs of respiratory distress, such as labored breathing, cyanosis, or reduced activity.
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Hemodynamic Monitoring: If feasible, monitor pulmonary artery pressure to detect early signs of hypertension.
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Dose Reduction: Consider reducing the dose of this compound in a pilot study to determine a maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
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Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the lungs and heart to assess for vascular remodeling, right ventricular hypertrophy, and other signs of pulmonary hypertension.
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2. Issue: General Signs of Toxicity (Weight Loss, Lethargy, Ruffled Fur)
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Potential Cause: Off-target effects or vehicle-related toxicity. As specific toxicities for this compound are not well-documented, it is prudent to monitor for general side effects associated with the broader class of VEGFR inhibitors.
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Troubleshooting Steps:
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Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicities.
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Blood Chemistry and Hematology: Collect blood samples at baseline and at various time points during the study to monitor for changes in liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood counts.
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Dose-Response Study: Conduct a dose-escalation study to identify a dose that maintains efficacy while minimizing overt signs of toxicity.
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Refine Formulation: If vehicle toxicity is suspected, consider alternative formulations. Ensure complete dissolution of this compound, as precipitation can lead to localized toxicity and inconsistent dosing.
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II. Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: How should I prepare this compound for in vivo administration?
-
A1: this compound has low aqueous solubility. Common methods for preparing suspensions or solutions for oral gavage or injection are provided in the table below. It is crucial to ensure the compound is fully dissolved or homogeneously suspended to ensure accurate dosing and minimize irritation.
-
-
Q2: What is the recommended vehicle for this compound?
-
A2: The choice of vehicle depends on the route of administration and the desired formulation (solution or suspension). Two commonly used vehicle compositions are detailed in the experimental protocols section. Always test the vehicle alone in a control group of animals to assess for any potential toxicity.
-
-
Q3: Can I store prepared this compound solutions?
-
A3: It is generally recommended to prepare this compound formulations fresh before each use to ensure stability and prevent precipitation. If storage is necessary, it should be done at -20°C or -80°C for a limited time, and the solution should be thoroughly inspected for any precipitation before use.
-
Mechanism of Action
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1] By blocking the ATP binding site of the receptor, this compound inhibits VEGF-induced autophosphorylation of VEGFR2, thereby disrupting downstream signaling pathways involved in angiogenesis, endothelial cell proliferation, and survival.
-
-
Q5: Is this compound selective for VEGFR2?
-
A5: Yes, this compound is highly selective for VEGFR2. It has been shown to have minimal inhibitory activity against other receptor tyrosine kinases such as PDGF-R, EGF-R, and FGF-R at concentrations where it potently inhibits VEGFR2.
-
III. Data Presentation
Table 1: In Vivo Formulation Protocols for this compound
| Protocol | Vehicle Composition | Final Concentration | Administration Route | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Varies | Oral Gavage, Intraperitoneal Injection | N/A |
| 2 | 10% DMSO, 90% Corn Oil | Varies | Oral Gavage | N/A |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Suspension
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution.
-
In a separate tube, combine PEG300, Tween-80, and saline in the specified ratios.
-
Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure a homogenous suspension.
-
Administer the suspension to the animals immediately after preparation.
Protocol 2: Preparation of this compound Solution
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution.
-
Add the this compound/DMSO stock solution to corn oil.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Administer the solution to the animals.
V. Visualizations
Caption: this compound inhibits VEGFR2 signaling.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for adverse events.
References
Validation & Comparative
A Comparative Analysis of SU5408 and Sunitinib in Renal Cell Carcinoma Models
In the landscape of targeted therapies for renal cell carcinoma (RCC), understanding the nuances of different kinase inhibitors is paramount for researchers and drug development professionals. This guide provides a detailed comparison of two such inhibitors, SU5408 and sunitinib, focusing on their mechanisms of action and performance in preclinical RCC models. While sunitinib is a well-established multi-targeted kinase inhibitor used in the clinical setting, this compound is a more selective inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This comparison aims to provide a clear, data-driven overview to inform future research and development efforts.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, acting on a broad spectrum of kinases involved in tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), and c-Kit. By inhibiting these pathways, sunitinib disrupts tumor cell proliferation and the formation of new blood vessels that supply tumors.[1][2]
In contrast, this compound is a more selective inhibitor, with high potency against VEGFR2, a key mediator of angiogenesis. Its inhibitory action on other receptor tyrosine kinases, such as PDGFR, Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor Receptor (IGF-1R), is significantly lower. This selectivity provides a more focused approach to inhibiting angiogenesis driven by the VEGF/VEGFR2 signaling axis.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and sunitinib.
Caption: Signaling pathways targeted by Sunitinib and this compound.
In Vitro Performance in Renal Cell Carcinoma Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Sunitinib | 786-O | Cell Viability | ~3 | [3] |
| Caki-1 | Cell Viability | Not specified | ||
| A498 | Cell Viability | Not specified | ||
| This compound | Not specified | VEGFR2 Kinase Assay | 0.07 | [4] |
In Vivo Efficacy in Renal Cell Carcinoma Xenograft Models
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of drug candidates. While direct head-to-head comparisons of this compound and sunitinib in RCC xenografts are not available, the efficacy of sunitinib has been demonstrated in several studies.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Sunitinib | 786-O | 40 mg/kg, daily | Significant inhibition | [1][2] |
| A498 | Not specified | Not specified | ||
| This compound | Not available in RCC models | Not available in RCC models | Not available in RCC models |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are representative protocols for key experiments used to evaluate the efficacy of kinase inhibitors in RCC models.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Workflow for a typical cell viability (MTT) assay.
In Vivo Renal Cell Carcinoma Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model of RCC.
Caption: Workflow for an in vivo RCC xenograft study.
Summary and Conclusion
Sunitinib, a multi-targeted kinase inhibitor, has demonstrated significant anti-tumor activity in both in vitro and in vivo models of renal cell carcinoma, which has translated to its successful clinical use. Its broad spectrum of inhibition targets key pathways involved in RCC pathogenesis. This compound, on the other hand, offers a more selective approach by potently targeting VEGFR2.
While direct comparative experimental data between this compound and sunitinib in RCC models is currently lacking in the published literature, the distinct pharmacological profiles of these two inhibitors suggest different therapeutic strategies. The multi-targeted approach of sunitinib may offer broader efficacy by simultaneously hitting multiple oncogenic pathways, but it may also be associated with a wider range of off-target effects. The selectivity of this compound for VEGFR2 could potentially lead to a more favorable safety profile, though its efficacy as a monotherapy in the complex signaling network of RCC would need to be thoroughly investigated.
Further head-to-head studies are warranted to directly compare the efficacy and safety of this compound and sunitinib in relevant preclinical models of renal cell carcinoma. Such studies would provide valuable data to guide the development of next-generation targeted therapies for this challenging disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SU5408 vs. Sorafenib: A Comparative Guide for Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SU5408 and sorafenib, two tyrosine kinase inhibitors, in the context of hepatocellular carcinoma (HCC). While sorafenib is a well-established multi-kinase inhibitor used in HCC treatment, this compound is primarily recognized as a selective VEGFR2 inhibitor. This document synthesizes available preclinical data to offer an objective comparison of their mechanisms of action and anti-tumor efficacy.
At a Glance: Key Differences
| Feature | This compound | Sorafenib |
| Primary Target | VEGFR2 | RAF kinases (BRAF, CRAF), VEGFR2/3, PDGFRβ, c-KIT, FLT3, RET |
| Mechanism of Action | Anti-angiogenic | Anti-angiogenic and direct anti-proliferative |
| Clinical Use in HCC | Preclinical research | Approved for advanced HCC |
Mechanism of Action
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, with a reported half-maximal inhibitory concentration (IC50) of 70 nM in cell-free assays.[1][2] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This compound shows minimal to no inhibitory activity against other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), or Insulin-like Growth Factor Receptor (IGFR) at concentrations where it effectively blocks VEGFR2.[1]
Sorafenib , in contrast, is a multi-kinase inhibitor that targets several key signaling pathways involved in HCC.[3] It inhibits the RAF/MEK/ERK signaling cascade, which is crucial for tumor cell proliferation and survival.[3] Additionally, sorafenib exhibits potent anti-angiogenic effects by targeting VEGFR2, VEGFR3, and PDGFRβ.[4] It also inhibits other receptor tyrosine kinases implicated in tumorigenesis, including c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET.[4] This broad spectrum of activity allows sorafenib to exert both direct anti-proliferative effects on tumor cells and indirect anti-tumor effects by suppressing angiogenesis.
Signaling Pathway Diagram
Figure 1: Comparative Signaling Pathways of Sorafenib and this compound. This diagram illustrates the distinct and overlapping targets of sorafenib and this compound, highlighting sorafenib's broader kinase inhibition profile affecting both cell proliferation and angiogenesis, while this compound primarily targets the pro-angiogenic VEGFR2 pathway.
Preclinical Efficacy in Hepatocellular Carcinoma
In Vitro Studies
This compound: There is a lack of specific published data on the IC50 values of this compound in common HCC cell lines such as HepG2 and Huh7. Its potent inhibition of VEGFR2 suggests its primary effect would be on endothelial cell proliferation and migration rather than a direct cytotoxic effect on HCC cells, which may not be heavily reliant on VEGFR2 signaling for proliferation in a 2D culture environment.
Sorafenib: The anti-proliferative effects of sorafenib have been documented in various HCC cell lines.
Table 1: In Vitro Efficacy of Sorafenib in HCC Cell Lines
| Cell Line | IC50 (48h) | Reference(s) |
| HepG2 | ~3.4 µM, 8.9 µM, ~2.3 µM (1.5 µg/mL) | [5][6][7] |
| Huh7 | ~4.5 µM, ~6 µM | [5][8] |
In Vivo Studies
This compound: Specific quantitative data on the in vivo efficacy of this compound in HCC xenograft models, such as percentage of tumor growth inhibition, is not well-documented in publicly available literature.
Sorafenib: The in vivo anti-tumor activity of sorafenib in HCC xenograft models is well-established.
Table 2: In Vivo Efficacy of Sorafenib in HCC Xenograft Models
| Model | Treatment | Outcome | Reference(s) |
| Patient-derived HCC xenografts | 50 mg/kg and 100 mg/kg daily | 85% and 96% tumor growth inhibition, respectively. | [9] |
| Huh-7 xenograft | 40 mg/kg daily for 3 weeks | 40% decrease in tumor growth. | [8] |
| Rat HCC model | Not specified | Significant inhibition of tumor growth and metastasis. | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for in vitro and in vivo studies based on common practices in the field.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: HCC cell lines (e.g., HepG2, Huh7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or sorafenib) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice), typically 4-6 weeks old, are used.
-
Cell Implantation: HCC cells (e.g., 1x10⁶ to 5x10⁶ cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (this compound or sorafenib) is administered, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The vehicle used for the control group should be identical to that used for the drug.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Experimental Workflow Diagram
Figure 2: General Experimental Workflow. This flowchart outlines the key steps for evaluating the anti-tumor activity of compounds like this compound and sorafenib in both in vitro and in vivo preclinical models of hepatocellular carcinoma.
Conclusion
Sorafenib is a multi-targeted kinase inhibitor with established efficacy in hepatocellular carcinoma, acting through both anti-proliferative and anti-angiogenic mechanisms. This compound is a more selective inhibitor, primarily targeting the VEGFR2 pathway to inhibit angiogenesis. While preclinical data for sorafenib in HCC is extensive, there is a notable lack of specific data for this compound in this cancer type. Further preclinical investigation of this compound in relevant HCC models is necessary to fully elucidate its potential as a therapeutic agent and to enable a more direct and comprehensive comparison with established treatments like sorafenib. Researchers are encouraged to utilize the outlined experimental protocols to generate robust and comparable datasets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SU5408 and Bevacizumab in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely recognized inhibitors of angiogenesis, SU5408 and bevacizumab. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process, making it a prime target for anti-angiogenic therapies. This guide will delve into the mechanisms of action of this compound and bevacizumab, present quantitative data from various angiogenesis assays, provide detailed experimental protocols, and visualize the pertinent biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Strategies
This compound and bevacizumab inhibit the VEGF signaling pathway through distinct mechanisms, representing two different classes of anti-angiogenic agents.
Bevacizumab (Avastin®) is a humanized monoclonal antibody that directly targets and neutralizes the vascular endothelial growth factor A (VEGF-A).[1][2][3] By binding to circulating VEGF-A, bevacizumab prevents it from docking with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[2] This blockade of the ligand-receptor interaction effectively inhibits the initiation of the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, all crucial steps in angiogenesis.[1][2]
This compound is a synthetic, cell-permeable small molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-2 (also known as KDR/Flk-1).[4][5] Upon binding of VEGF-A to VEGFR-2, the receptor dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic tail. This phosphorylation event serves as a docking site for various signaling proteins that initiate downstream pathways.[4] this compound acts as an ATP-competitive inhibitor, preventing this autophosphorylation and thereby blocking the entire downstream signaling cascade, even in the presence of VEGF-A.[4]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and bevacizumab in key angiogenesis assays. It is important to note that direct head-to-head comparative studies are limited, and assay conditions can vary between different research publications. The data presented here is a synthesis of available information to provide a comparative overview.
Table 1: In Vitro Angiogenesis Assays
| Assay | Parameter | This compound | Bevacizumab |
| VEGFR-2 Kinase Inhibition | IC50 | 70 nM[4][5] | Not Applicable (Extracellular Target) |
| Endothelial Cell Proliferation (HUVEC) | IC50 | Data not readily available in direct comparative studies. | Dose-dependent inhibition observed.[6] |
| Endothelial Cell Tube Formation | Inhibition | Dose-dependent inhibition of tube formation. | Dose-dependent inhibition of tube formation.[6] |
| Endothelial Cell Migration | Inhibition | Expected to inhibit VEGF-induced migration. | Dose-dependent inhibition of VEGF-induced migration.[6] |
Table 2: Ex Vivo and In Vivo Angiogenesis Assays
| Assay | Parameter | This compound | Bevacizumab |
| Aortic Ring Assay | Microvessel Outgrowth | Inhibition of microvessel sprouting. | Inhibition of microvessel sprouting. |
| Chick Chorioallantoic Membrane (CAM) Assay | Vessel Density/Branching | Reduction in blood vessel formation. | Reduction in neovascularization. |
| Zebrafish Model | Subintestinal Vessel (SIV) Formation | Inhibition of SIV development. | Showed anti-angiogenic effects. |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound and bevacizumab within the VEGF signaling pathway.
Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below. These protocols are generalized and may require optimization based on specific cell types and experimental conditions.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
-
Preparation of Basement Membrane Matrix: Thaw a basement membrane extract (e.g., Matrigel®) on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in appropriate growth medium. Seed the cells onto the polymerized matrix at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add this compound, bevacizumab, or vehicle control at desired concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Ex Vivo Aortic Ring Assay
This assay evaluates the sprouting of new microvessels from a cross-section of an aorta embedded in a three-dimensional matrix.
-
Aorta Dissection and Ring Preparation: Aseptically dissect the thoracic aorta from a euthanized rat or mouse. Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
Embedding in Matrix: Prepare a collagen gel or other suitable matrix solution on ice. Place an aortic ring in the center of a well in a 24- or 48-well plate and embed it within the matrix. Allow the matrix to polymerize at 37°C.
-
Treatment: Add culture medium containing this compound, bevacizumab, or vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, changing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. At the end of the experiment, capture images and quantify the angiogenic response by measuring the length and number of microvessel sprouts.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This assay utilizes the highly vascularized CAM of a developing chicken embryo to assess angiogenesis in a living system.
-
Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37.5°C with high humidity. On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of Test Substance: Prepare a sterile carrier (e.g., a small filter paper disc or a biocompatible sponge) and saturate it with a solution of this compound, bevacizumab, or vehicle control. Carefully place the carrier onto the CAM.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 2-3 days.
-
Observation and Quantification: On the day of analysis, re-open the window and observe the CAM under a stereomicroscope. Capture images of the vasculature around the carrier. Quantify the angiogenic or anti-angiogenic response by measuring the number of blood vessel branch points, vessel length, or vessel density in the area of interest.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting angiogenesis assays to compare the efficacy of inhibitors like this compound and bevacizumab.
Conclusion
Both this compound and bevacizumab are potent inhibitors of angiogenesis that target the VEGF signaling pathway, albeit through different mechanisms. Bevacizumab acts extracellularly by sequestering VEGF-A, while this compound acts intracellularly by inhibiting the kinase activity of VEGFR-2. The choice between these inhibitors for research purposes may depend on the specific scientific question being addressed. For instance, bevacizumab is ideal for studying the effects of systemic VEGF-A blockade, while this compound is more suited for investigating the direct consequences of VEGFR-2 kinase inhibition within the endothelial cell. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret angiogenesis assays aimed at further elucidating the complex process of neovascularization and evaluating the efficacy of novel anti-angiogenic compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (VEGFR2 Kinase Inhibitor I)|15966-93-5|安捷凯 [anjiechem.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparison of efficacy and toxicity of bevacizumab, endostar and apatinib in transgenic and human lung cancer xenograftzebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Small Molecule Inhibitors of VEGFR2
For Researchers, Scientists, and Drug Development Professionals
The vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, VEGFR2 has emerged as a pivotal target for cancer therapy. This guide provides a comprehensive comparison of several alternative small molecule inhibitors of VEGFR2, focusing on their performance in preclinical and clinical settings, supported by experimental data.
Introduction to VEGFR2 Inhibition
VEGFR2, a receptor tyrosine kinase, is activated by the binding of VEGF-A, triggering a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain have demonstrated significant anti-angiogenic and anti-tumor effects. This guide will delve into a comparative analysis of prominent VEGFR2 inhibitors, including multi-kinase inhibitors that also target other pathways involved in tumorigenesis.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various small molecule inhibitors against VEGFR2 and other relevant kinases, compiled from studies where direct comparisons were performed under uniform experimental conditions. This allows for a more objective assessment of their relative potency and selectivity.
| Inhibitor | VEGFR2 IC50 (nM) | Other Key Targets (IC50 in nM) | Reference |
| Cabozantinib | 0.035 | c-Met (1.3), RET (4), KIT (4.6), AXL (7), FLT3 (11.3) | [1] |
| Lenvatinib | 4.6 - 25 | FGFR1 (46), FGFR2 (36), FGFR3 (41), PDGFRα (41), KIT (68), RET (84) | [2] |
| Regorafenib | 4.2 | VEGFR1 (13), VEGFR3 (46), TIE2, PDGFR-β, FGFR-1, KIT, RET, BRAF | [3] |
| Sorafenib | 90 | RAF-1, B-RAF, VEGFR-3, PDGFR-β, c-KIT, Flt-3 | [4] |
| Sunitinib | 80 | PDGFRβ (2), KIT, FLT3, RET | [1] |
| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), KIT (1.7) | [5] |
| Pazopanib | 30 | VEGFR1 (10), VEGFR3 (47), PDGFRα/β (84), c-Kit (74) | [1] |
| Vandetanib | 40 | EGFR (500), VEGFR3 (110) | [5] |
| Apatinib | 1 | c-Kit, RET, c-Src | [6] |
| Fruquintinib | 35 | VEGFR1 (33), VEGFR3 (0.5) | [7] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes and is derived from head-to-head or directly comparable studies where possible.
Preclinical Efficacy in In Vivo Models
The anti-tumor efficacy of VEGFR2 inhibitors is often evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. The following table summarizes the findings of comparative in vivo studies.
| Comparison | Tumor Model | Key Findings | Reference |
| Regorafenib vs. Sorafenib | Hepatocellular Carcinoma (HCC) PDX | Regorafenib showed superior tumor growth inhibition in several patient-derived xenograft (PDX) models compared to sorafenib.[1][3][8] | [3] |
| Lenvatinib vs. Sorafenib | Hepatocellular Carcinoma (HCC) | Lenvatinib demonstrated potent anti-tumor activity, particularly in models with activated FGF signaling. | [2] |
| Vandetanib vs. Gefitinib | Non-Small Cell Lung Cancer (NSCLC) | In a xenograft model of EGFR-mutant NSCLC with PTEN deficiency, vandetanib was more effective than gefitinib.[9] | [9] |
| Fruquintinib vs. Regorafenib | Colorectal Cancer (CRC) | Preclinical studies suggest that both fruquintinib and regorafenib, when combined with PD-1 inhibitors, have synergistic anti-tumor effects in CRC models.[7] | [7] |
Clinical Trial Showdowns: Efficacy and Safety
Head-to-head clinical trials provide the most direct evidence of the comparative efficacy and safety of different inhibitors in patients.
| Trial (Inhibitor 1 vs. Inhibitor 2) | Cancer Type | Primary Endpoint | Key Outcomes | Reference |
| CABOSUN (Cabozantinib vs. Sunitinib) | Advanced Renal Cell Carcinoma (RCC) | Progression-Free Survival (PFS) | Cabozantinib significantly improved PFS compared to sunitinib (8.6 vs. 5.3 months).[10][11][12][13] | [10] |
| ZODIAC (Vandetanib vs. Gefitinib) | Advanced Non-Small Cell Lung Cancer (NSCLC) | Progression-Free Survival (PFS) | Vandetanib showed a modest but statistically significant improvement in PFS compared to gefitinib.[14][15] | [14] |
| AXIS (Axitinib vs. Sorafenib) | Advanced Renal Cell Carcinoma (RCC) | Progression-Free Survival (PFS) | Axitinib demonstrated a longer PFS compared to sorafenib (6.7 vs. 4.7 months).[16][17][18][19][20] | [19] |
| REFLECT (Lenvatinib vs. Sorafenib) | Unresectable Hepatocellular Carcinoma (HCC) | Overall Survival (OS) | Lenvatinib was non-inferior to sorafenib for OS.[21][22][23] | [21] |
| COMPARZ (Pazopanib vs. Sunitinib) | Metastatic Renal Cell Carcinoma (RCC) | Progression-Free Survival (PFS) | Pazopanib was non-inferior to sunitinib for PFS, with a different side-effect profile.[24][25][26][27] | [26] |
| FRESCO (Fruquintinib vs. Placebo) | Metastatic Colorectal Cancer (CRC) | Overall Survival (OS) | Fruquintinib significantly improved OS compared to placebo.[7][28][29][30] | [7] |
| AURA (Apatinib vs. Placebo) | Advanced Gastric Cancer | Overall Survival (OS) | Apatinib significantly prolonged OS in patients with advanced gastric cancer who had failed prior chemotherapy.[6][31][32][33][34] | [34] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the VEGFR2 signaling pathway and a general workflow for evaluating VEGFR2 inhibitors.
References
- 1. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Apatinib treatment for unresectable gastrointestinal stromal tumor with synchronous gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and Safety of Fruquintinib Plus PD-1 Inhibitors Versus Regorafenib Plus PD-1 Inhibitors in Refractory Microsatellite Stable Metastatic Colorectal Cancer [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Vandetanib is effective in EGFR-mutant lung cancer cells with PTEN deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cabozantinib versus sunitinib as initial therapy for metastatic renal cell carcinoma of intermediate or poor risk (Alliance A031203 CABOSUN randomised trial): Progression-free survival by independent review and overall survival update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actionkidneycancer.org [actionkidneycancer.org]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Axitinib versus sorafenib in advanced renal cell carcinoma: subanalyses by prior therapy from a randomised phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Axitinib Improves Progression-free Survival over Sorafenib in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 18. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. A Comparison of Lenvatinib versus Sorafenib in the First-Line Treatment of Unresectable Hepatocellular Carcinoma: Selection Criteria to Guide Physician’s Choice in a New Therapeutic Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Efficacy and safety comparison between Lenvatinib and Sorafenib in hepatocellular carcinoma treatment: a systematic review and meta-analysis of real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Comparing the Efficacy and Side Effect Profiles of Pazopanib and Sunitinib in the Treatment of Advanced Renal Cell Carcinoma: A Narrative Literature Review [ijscia.com]
- 26. Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? - The ASCO Post [ascopost.com]
- 27. Pazopanib and Sunitinib Compared [medscape.com]
- 28. researchgate.net [researchgate.net]
- 29. A comparison of regorafenib and fruquintinib for metastatic colorectal cancer: a systematic review and network meta-analysis | Semantic Scholar [semanticscholar.org]
- 30. Regorafenib, Fruquintinib Comparable for Metastatic Colorectal Cancer [video.mdalert.com]
- 31. Apatinib in Combination with S-1 as First-Line Treatment in Patients with Advanced Metastatic Gastric Cancer: Results from an Open, Exploratory, Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Apatinib plus S-1 for previously treated, advanced gastric or gastro-oesophageal junction adenocarcinoma: a phase 2, single-arm, prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Long-term survival in metastatic gastric cancer patient with Apatinib plus S-1 maintenance treatment following first-line chemotherapy—case report - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Apatinib: A Review in Advanced Gastric Cancer and Other Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SU5408 Results: A Comparative Guide to siRNA Knockdown of VEGFR2
For researchers, scientists, and drug development professionals, validating the on-target effects of small molecule inhibitors is a critical step in drug discovery. This guide provides a comprehensive comparison of SU5408, a potent VEGFR2 inhibitor, with siRNA-mediated knockdown of VEGFR2 for validating experimental outcomes. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Unveiling the Mechanism: this compound and VEGFR2 siRNA
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is implicated in various diseases, including cancer. Both this compound and siRNA targeting VEGFR2 aim to inhibit this pathway, but through distinct mechanisms.
This compound , a synthetic indolinone derivative, is a potent and selective ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. It is a cell-permeable compound, allowing for its use in various in vitro and in vivo models.
siRNA (small interfering RNA) knockdown of VEGFR2 offers a genetic approach to target validation. Short, double-stranded RNA molecules complementary to the VEGFR2 mRNA sequence are introduced into cells. This triggers the RNA interference (RNAi) pathway, leading to the specific degradation of VEGFR2 mRNA and a subsequent reduction in VEGFR2 protein expression. This method provides high specificity for the target protein.
Performance Comparison: this compound vs. VEGFR2 siRNA
| Parameter | This compound (VEGFR2 Kinase Inhibitor) | siRNA Knockdown of VEGFR2 | References |
| Target | VEGFR2 tyrosine kinase activity | VEGFR2 mRNA | N/A |
| Mechanism | Competitive ATP binding | mRNA degradation | N/A |
| Effect on p-Akt | Dose-dependent decrease in phosphorylation | Significant decrease in phosphorylation levels | [1],[2] |
| Effect on p-Erk | Dose-dependent decrease in phosphorylation | Significant decrease in phosphorylation levels | [3],[4],[5] |
| Specificity | High for VEGFR2, but potential for off-target effects on other kinases at higher concentrations. | Highly specific to the VEGFR2 mRNA sequence. | [6] |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, dependent on cell division and mRNA/protein turnover. | N/A |
| Delivery | Added to cell culture media. | Requires transfection reagents or electroporation. | [7],[8] |
Experimental Protocols
This compound Treatment of Endothelial Cells (e.g., HUVECs)
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with growth factors on gelatin-coated plates.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Seed HUVECs at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh EGM-2 containing the desired final concentration of this compound (e.g., 0.1, 1, 10 µM). A DMSO control should be included.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following treatment, cells can be harvested for various assays, such as Western blotting to analyze protein phosphorylation or proliferation assays (e.g., MTT or cell counting) to assess effects on cell growth.[9][10][11][12][13]
siRNA Knockdown of VEGFR2 in HUVECs
-
Cell Culture: Seed HUVECs in antibiotic-free EGM-2 medium to be 70-80% confluent on the day of transfection.
-
siRNA Preparation:
-
Use a validated siRNA sequence targeting human VEGFR2. A non-targeting control siRNA should be used as a negative control.
-
Dilute the siRNA in an appropriate transfection medium (e.g., Opti-MEM).
-
-
Transfection:
-
Use a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.
-
Prepare the siRNA-lipid complexes by mixing the diluted siRNA with the transfection reagent.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
After incubation, replace the transfection medium with fresh EGM-2.
-
-
Validation and Analysis:
-
Allow 24-72 hours for efficient knockdown of the target protein.
-
Validate the knockdown efficiency by Western blotting or qRT-PCR for VEGFR2 expression.
-
Perform downstream functional assays or signaling pathway analysis on the transfected cells.
-
Visualizing the Workflow and Signaling Pathway
References
- 1. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EGF-Induced VEGF Exerts a PI3K-Dependent Positive Feedback on ERK and AKT through VEGFR2 in Hematological In Vitro Models | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. siRNA-mediated knockdown of VEGF-A, VEGF-C and VEGFR-3 suppresses the growth and metastasis of mouse bladder carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of SU5408 Activity: A Comparative Guide for Researchers
SU5408 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This guide provides a comparative overview of this compound's activity across different cell lines, supported by experimental data and detailed protocols to aid researchers in their drug development and scientific investigations.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. By blocking this initial signaling event, this compound effectively curtails the cellular processes that contribute to the formation of new blood vessels, a hallmark of cancer progression. The primary signaling pathway affected is the VEGF signaling cascade, which plays a crucial role in endothelial cell proliferation, migration, and survival.
Comparative Activity of this compound in Various Cell Lines
The inhibitory activity of this compound has been evaluated in both cell-free and cell-based assays. While it demonstrates high potency against the isolated VEGFR2 kinase, its cellular activity can vary depending on the cell line's specific characteristics, such as the expression level of VEGFR2 and the activation status of downstream signaling pathways.
| Cell Line/Assay Type | Target | IC50 Value |
| Cell-Free Assay | VEGFR2 Kinase | 70 nM[1][2][3] |
| BaF3 (murine) | Cell Proliferation | 2.6 µM[1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The significant difference between the cell-free and cell-based IC50 values highlights the importance of cellular context in determining the efficacy of a compound. Factors such as cell membrane permeability, drug efflux pumps, and the presence of alternative signaling pathways can all influence the observed activity.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols are essential. Below are standard methodologies for assessing the activity of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Data Acquisition: Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.
Western Blotting for VEGFR2 Phosphorylation
This method is used to directly assess the inhibitory effect of this compound on its target, VEGFR2.
-
Cell Treatment: Seed cells in larger culture vessels (e.g., 6-well plates) and grow to near confluence. Serum-starve the cells for several hours before treating with various concentrations of this compound for a defined period.
-
VEGF Stimulation: Stimulate the cells with recombinant VEGF to induce VEGFR2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for phosphorylated VEGFR2 and total VEGFR2.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated VEGFR2 to total VEGFR2, which indicates the level of inhibition by this compound.
Visualizing the this compound Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the VEGFR2 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Activity Assessment.
References
Independent Verification of SU5408's Anti-Angiogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of SU5408 against other well-known inhibitors: Sunitinib, Sorafenib, and Semaxanib (SU5416). The information presented is collated from independent research to aid in the evaluation of these compounds for anti-angiogenic therapeutic development.
Mechanism of Action: Targeting the VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This process is primarily driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. The binding of VEGF to VEGFR-2 triggers a signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. This compound and the comparative compounds are all potent inhibitors of this pathway, primarily targeting the tyrosine kinase activity of VEGFR-2.
Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition for these compounds.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies for all compounds across all assays are limited. The data presented here is compiled from various independent studies and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation
| Compound | Target | IC50 (VEGFR-2 Kinase Assay) | IC50 (Endothelial Cell Proliferation) |
| This compound | VEGFR-2 | 70 nM | Data not available in direct comparison |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 nM | ~10 - 40 nM |
| Sorafenib | VEGFR-2, PDGFRβ, Raf | 90 nM | Data not available in direct comparison |
| Semaxanib (SU5416) | VEGFR-2 | 1.23 µM[1] | ~1 - 2 µM[2] |
Table 2: In Vitro Inhibition of Endothelial Cell Migration
| Compound | Assay | Concentration | Inhibition of Migration |
| This compound | Data not available in direct comparison | - | - |
| Sunitinib | Wound Healing Assay | 1 µM | ~15-20% decrease compared to control[3][4] |
| Sorafenib | Wound Healing Assay | 1 µM | ~15-20% decrease compared to control[3][4] |
| Semaxanib (SU5416) | Data not available in direct comparison | - | - |
Key Experimental Protocols
Detailed methodologies for commonly used in vitro and in vivo angiogenesis assays are provided below to facilitate independent verification and further research.
In Vitro Assays
1. Aortic Ring Assay
This ex vivo assay assesses the sprouting of new microvessels from aortic explants.
Caption: Workflow for the Aortic Ring Assay.
-
Procedure:
-
Isolate the thoracic aorta from a euthanized rat or mouse under sterile conditions.
-
Carefully remove the periadventitial fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Embed individual rings in a gel matrix (e.g., collagen type I or Matrigel) in a 48-well plate.
-
Culture the rings in endothelial cell growth medium supplemented with the test compound (e.g., this compound) or vehicle control.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days.
-
Quantify the extent of angiogenesis by measuring the length and number of microvessel sprouts using imaging software.
-
In Vivo Assays
1. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.
Caption: Workflow for the CAM Assay.
-
Procedure:
-
Incubate fertilized chicken eggs at 37°C for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Apply the test compound, absorbed onto a sterile carrier such as a filter disk or embedded in a slow-release pellet, directly onto the CAM.
-
Seal the window with sterile tape and continue incubation for another 48-72 hours.
-
At the end of the incubation period, image the CAM and quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the carrier.
-
2. Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted plug of Matrigel.
Caption: Workflow for the Matrigel Plug Assay.
-
Procedure:
-
Thaw Matrigel on ice and mix it with the test compound and a pro-angiogenic factor (e.g., VEGF or bFGF).
-
Inject the Matrigel mixture subcutaneously into the flank of mice.
-
The Matrigel will form a solid plug at body temperature.
-
After 7-21 days, euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by:
-
Measuring the hemoglobin content of the plug, which correlates with the number of red blood cells and thus blood vessels.
-
Immunohistochemical staining of the plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
-
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis. The available data, while not always from direct comparative studies, suggests its anti-angiogenic activity is in a similar range to other well-established inhibitors like Sunitinib and Sorafenib. This guide provides the necessary foundational information and experimental protocols for researchers to conduct their own independent verification and comparative analysis of this compound's anti-angiogenic potential. The provided workflows and data tables serve as a valuable resource for designing and interpreting experiments aimed at developing novel anti-angiogenic therapies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SU5408: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of SU5408, a potent VEGFR2 kinase inhibitor. Adherence to these guidelines will not only ensure a safe laboratory environment but also build a foundation of trust in your operational protocols.
Essential Safety and Handling Information
Before proceeding with the disposal of this compound, it is imperative to consult the compound's Safety Data Sheet (SDS). While specific details may vary slightly between suppliers, the fundamental safety precautions remain consistent.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is non-negotiable. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, like all laboratory chemicals, must be carried out in accordance with local, state, and federal regulations. The following is a general procedural outline:
-
Waste Identification and Segregation:
-
Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Solutions of this compound in solvents such as DMSO should also be collected in a separate, labeled container for hazardous waste. Do not mix with other incompatible waste streams.
-
Contaminated labware (e.g., pipette tips, vials, gloves) should be placed in a designated hazardous waste container.
-
-
Waste Collection and Storage:
-
All waste containers must be securely closed and stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
This compound Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 310.35 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| IC50 (VEGFR2) | 70 nM | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in DMSO | 6 mg/mL (19.33 mM) | --INVALID-LINK--, --INVALID-LINK-- |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram illustrates the logical flow from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility, reinforcing your organization's commitment to excellence in research and development.
Essential Safety and Operational Guide for Handling SU5408
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SU5408, a potent VEGFR2 kinase inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. As a compound with potential cytotoxic properties, this compound requires careful management throughout its lifecycle in the laboratory.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not uniformly provided by all suppliers, its classification as a potent kinase inhibitor necessitates handling it as a potentially hazardous compound. The primary routes of exposure are inhalation, skin contact, and ingestion. Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be conducted in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be conducted in a certified chemical fume hood. |
| Cell Culture Dosing | Single Gloves, Lab Coat, Safety Glasses | To be conducted in a biological safety cabinet. |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Use appropriate, clearly labeled waste containers and follow designated disposal routes.[2] |
| Spill Cleanup | Double Gloves, Gown, Eye Protection (Goggles or Face Shield), N95 Respirator | A spill kit specifically for cytotoxic drugs should be readily available.[3] |
Table 1: Personal Protective Equipment (PPE) for Handling this compound
Operational Procedures: A Step-by-Step Guide
2.1. Preparation of Stock Solutions
This compound is a crystalline solid that is insoluble in water.[4] Stock solutions are typically prepared in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Preparation in DMSO: this compound is soluble in DMSO at concentrations up to approximately 6 mg/mL.[4]
-
Preparation in DMF: Solubility in DMF is approximately 1 mg/mL.[5]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Pre-weighing Preparations: In a certified chemical fume hood, gather all necessary equipment, including an analytical balance, weighing paper, spatulas, and a pre-labeled, sterile microcentrifuge tube or vial.
-
Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of this compound solid onto the weighing paper using a clean spatula.
-
Transfer: Transfer the weighed solid into the pre-labeled tube or vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Securely cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming in a water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2.2. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid (Lyophilized) | -20°C | Up to 36 months |
| In Solution (e.g., DMSO) | -20°C | Up to 1 month |
| In Solution (e.g., DMSO) | -80°C | Up to 1 year |
Table 2: Storage and Stability of this compound
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: All disposables that have come into contact with this compound, including gloves, weighing paper, pipette tips, and vials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container within the fume hood.[2]
-
Liquid Waste: Unused or expired this compound solutions and any solvents used for decontamination should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[6]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All surfaces and equipment should be decontaminated after handling this compound. A common procedure involves an initial rinse with a solvent that solubilizes the compound (e.g., ethanol or DMSO), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.[6]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, put on the appropriate PPE for spill cleanup as detailed in Table 1.
-
Containment: For liquid spills, use absorbent pads from a cytotoxic spill kit to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly as described in the disposal plan.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow and Signaling Pathway Diagrams
Caption: Diagram showing this compound as an inhibitor of the VEGFR2 signaling pathway, preventing downstream effects.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ipservices.care [ipservices.care]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
